Pyridine-3-sulfonyl chloride hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyridine-3-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVPWOMJFLICOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502990 | |
| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42899-76-3 | |
| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyridine-3-sulfonyl Chloride Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-sulfonyl chloride hydrochloride is a vital reagent in the fields of medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a pyridine ring activated by a sulfonyl chloride group, renders it a versatile building block for the introduction of the pyridin-3-ylsulfonyl moiety into a wide array of molecules. This functionality is of particular interest in drug discovery and development, as the pyridine ring is a common motif in many biologically active compounds, and the sulfonamide linkage provides desirable physicochemical and pharmacokinetic properties.
This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications in drug development, most notably in the synthesis of the potassium-competitive acid blocker, Vonoprazan.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is hygroscopic and reacts with water, necessitating careful handling and storage in a dry environment.[1][2] The hydrochloride salt form enhances the stability of the otherwise reactive sulfonyl chloride.[1]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₅H₄ClNO₂S·HCl | [3] |
| Molecular Weight | 214.07 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 135 - 137 °C | [3] |
| pKa | -1.77 ± 0.11 (Predicted) | [1] |
| Solubility | Sparingly soluble in water; Soluble in some organic solvents like dichloromethane and chloroform. | [1][5] |
Reactivity and Stability
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack by a variety of functional groups, including amines, alcohols, and thiols, leading to the formation of the corresponding sulfonamides, sulfonate esters, and thioesters.
The compound is sensitive to moisture and will hydrolyze to pyridine-3-sulfonic acid and hydrochloric acid upon contact with water.[6] Therefore, it should be stored in a cool, dry place under an inert atmosphere.[5] It is incompatible with strong oxidizing agents and bases.[2]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of Pyridine-3-sulfonyl chloride and its hydrochloride salt have been reported. Two common approaches are detailed below.
Method 1: From 3-Aminopyridine
This method involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.
-
Step 1: Diazotization
-
Add 94 g (1 mol) of 3-aminopyridine to 670 mL of 6 mol/L hydrochloric acid in a reaction vessel.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 72.45 g of sodium nitrite in 150 mL of water, maintaining the temperature between 0-5 °C.
-
Subsequently, add a solution of 131 g of sodium fluoroborate in 260 mL of water, again keeping the temperature at 0-5 °C.
-
Stir the reaction mixture for 30-60 minutes at 0-5 °C.
-
Filter the resulting precipitate (the diazonium fluoroborate salt), wash it with cold 6 mol/L hydrochloric acid, and dry.[3]
-
-
Step 2: Sulfonyl Chlorination
-
In a separate flask, add 238 g (2 mol) of thionyl chloride to 500 mL of water, and cool to 0-5 °C.
-
Add 1 g (0.01 mol) of cuprous chloride to this solution.
-
Add the dried diazonium fluoroborate salt from the previous step in portions, maintaining the temperature at 0-5 °C.
-
Allow the reaction to proceed overnight at 0-5 °C.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.[3] The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
-
Method 2: From Pyridine-3-sulfonic acid
This protocol involves the direct chlorination of pyridine-3-sulfonic acid.
-
Combine pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), and phosphorus oxychloride (10 mL, 109 mmol) in a reaction flask.
-
Heat the mixture to reflux for 3 hours.
-
After cooling, evaporate the mixture to dryness to obtain a yellow solid.
-
Dissolve the solid in a mixture of ice water and methyl-tert-butyl ether.
-
Carefully neutralize the solution with saturated sodium bicarbonate.
-
Saturate the aqueous layer with sodium chloride and separate the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to yield pyridine-3-sulfonyl chloride as an orange liquid.[1]
HPLC Analysis of Pyridine-3-sulfonyl Chloride
The following method can be used for the analysis of Pyridine-3-sulfonyl chloride content.
-
Chromatographic Conditions:
-
Column: ACOSMOSIL C18-MS-II, 5 µm, 4.6 × 250 mm
-
Mobile Phase A: 0.2% tetrabutylammonium hydroxide phosphate buffer solution (prepared by diluting 20 mL of 10% tetrabutylammonium hydroxide and 1.36 g of potassium dihydrogen phosphate to 1000 mL with water, and adjusting the pH to 4.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile
-
Elution: Isocratic, with a preferred ratio of Mobile Phase A to Mobile Phase B of 62:38.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL[7]
-
Applications in Drug Development
This compound is a critical intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce the pyridin-3-ylsulfonyl group is highly valued in the design of molecules with specific biological activities.
Synthesis of Vonoprazan
A prominent application of Pyridine-3-sulfonyl chloride is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders.[6][8] The synthesis involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with pyridine-3-sulfonyl chloride in the presence of a base to form 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, a key intermediate in the Vonoprazan synthesis pathway.[9]
Formation of Sulfonamides
The reaction of Pyridine-3-sulfonyl chloride with primary or secondary amines is a fundamental transformation that yields sulfonamides. This reaction is widely employed in medicinal chemistry to synthesize compounds with a range of biological activities, including antimicrobial and anticancer properties. The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, with the subsequent elimination of hydrochloric acid, often in the presence of a base to neutralize the acid produced.[10]
Visualizations
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[7][11] It is harmful if swallowed or inhaled.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be worn when handling this chemical.[3] It should be used in a well-ventilated area, preferably in a chemical fume hood.[3] Due to its reactivity with water, it must be stored in a tightly sealed container in a dry place, away from moisture.[2][3] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[3]
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis, particularly in the pharmaceutical industry. Its ability to efficiently introduce the pyridine-3-sulfonyl moiety makes it an essential tool for the development of novel drug candidates. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development. The provided experimental protocols and analytical methods offer a solid foundation for scientists working with this important compound.
References
- 1. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. CAS 42899-76-3 | this compound - Synblock [synblock.com]
- 5. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. 16133-25-8|Pyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 9. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. This compound | C5H5Cl2NO2S | CID 12571517 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of Pyridine-3-sulfonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for pyridine-3-sulfonyl chloride hydrochloride, a key reagent in organic synthesis, particularly in the development of pharmaceutical compounds. The following sections detail its characteristic spectroscopic signatures, generalized experimental protocols for data acquisition, and a workflow for spectroscopic analysis.
Molecular and Spectroscopic Data Summary
This compound (CAS No: 42899-76-3) is a white to off-white crystalline solid. It is hygroscopic and should be handled in a dry environment to prevent decomposition of the reactive sulfonyl chloride group.
| Property | Value |
| Chemical Formula | C₅H₅Cl₂NO₂S |
| Molecular Weight | 214.07 g/mol |
| Monoisotopic Mass | 212.9418050 Da[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
Note: The ¹³C NMR spectrum is expected to display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the sulfonyl chloride group would be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
FTIR Spectroscopic Data (KBr-Pellet) [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |
| ~1380 | Strong | Asymmetric SO₂ stretch |
| ~1180 | Strong | Symmetric SO₂ stretch |
| ~800 - 700 | Strong | C-H out-of-plane bending |
Note: The values above are typical ranges for the assigned functional groups. The spectrum for this compound is available in public databases such as PubChem.[1] The presence of the hydrochloride salt may lead to broad absorptions corresponding to the N-H bond.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[3]
Mass Spectrometric Data
| m/z | Interpretation |
| 177.0 (Calculated) | Molecular ion peak (M⁺) of the free base, pyridine-3-sulfonyl chloride. |
| 213.0 (Calculated) | Molecular ion peak (M⁺) of the protonated molecule.[1] |
Note: The observed mass spectrum will depend on the ionization technique used. Electrospray ionization (ESI) would likely show the protonated molecule.
Generalized Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrument and experimental goals.
NMR Data Acquisition (General Protocol)
-
Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[4] To avoid issues with sample protons being overwhelmed by solvent protons, deuterated solvents are used.[5] The sample is then transferred to an NMR tube.
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Data Acquisition: Standard ¹H and ¹³C NMR experiments are run. For ¹H NMR, a sufficient relaxation delay is used to ensure accurate integration.[7] For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.
IR Data Acquisition (General Protocol)
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.[8]
-
Sample Preparation (ATR Method): A small amount of the solid sample is placed directly on the ATR crystal.[9]
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2]
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first.[9] The sample is then placed in the IR beam path, and the sample spectrum is acquired.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry Data Acquisition (General Protocol)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS).[10]
-
Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI), where molecules are ionized. The ions are then separated based on their mass-to-charge ratio by the mass analyzer.
-
Data Processing: The instrument software plots the ion abundance as a function of the m/z ratio, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[11][12]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound | C5H5Cl2NO2S | CID 12571517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. measurlabs.com [measurlabs.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. waters.com [waters.com]
- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 12. rsc.org [rsc.org]
In-Depth Technical Guide to the NMR Analysis of Pyridine-3-sulfonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Pyridine-3-sulfonyl chloride hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the available spectral data, experimental protocols, and structural information pertinent to its characterization.
Introduction
This compound is a reactive chemical intermediate widely utilized in medicinal chemistry. Its structure, comprising a pyridine ring substituted with a sulfonyl chloride group, makes it a valuable reagent for introducing the pyridine-3-sulfonyl moiety into target molecules. Accurate and thorough analytical characterization is crucial for its use in synthesis, and NMR spectroscopy is the primary technique for elucidating its structure and confirming its purity.
Physicochemical Properties
-
Appearance: White to off-white crystalline solid.[1]
-
CAS Number: 42899-76-3[2]
-
Molecular Formula: C₅H₅Cl₂NO₂S[2]
-
Molecular Weight: 214.07 g/mol [2]
-
Melting Point: 144 - 145 °C[3]
-
Stability: The compound is highly reactive towards water and moisture, hydrolyzing to pyridine-3-sulfonic acid. It should be handled under anhydrous conditions and stored in a dry, inert atmosphere.[1][3]
NMR Spectroscopic Data
Detailed NMR data for this compound is not extensively available in public literature. However, data for the free base, Pyridine-3-sulfonyl chloride (CAS: 16133-25-8), provides a strong foundation for its characterization. The protonation of the pyridine nitrogen to form the hydrochloride salt is expected to induce downfield shifts for all protons and carbons in the pyridine ring due to the increased electron-withdrawing effect of the positively charged nitrogen.
¹H NMR Data
The following table summarizes the reported ¹H NMR data for Pyridine-3-sulfonyl chloride (free base) and provides predicted shifts for the hydrochloride salt.
| Proton Assignment | ¹H Chemical Shift (δ) for Free Base (CDCl₃, 400 MHz) | Multiplicity | Predicted ¹H Chemical Shift (δ) for Hydrochloride Salt (DMSO-d₆) |
| H-2 | 9.31-9.32 | d | ~9.4-9.6 |
| H-6 | 9.03-9.05 | dd | ~9.1-9.3 |
| H-4 | 8.43-8.45 | dd | ~8.6-8.8 |
| H-5 | 7.70-7.74 | dd | ~7.9-8.1 |
Data for the free base is sourced from a patent describing its synthesis.
Note on Predictions for the Hydrochloride Salt: The predicted chemical shifts for the hydrochloride salt are estimations. The actual values will depend on the solvent and concentration. The use of a polar aprotic solvent like DMSO-d₆ is recommended for the hydrochloride salt due to its likely higher solubility compared to chloroform.
¹³C NMR Data
| Carbon Assignment | Predicted ¹³C Chemical Shift (δ) for Free Base | Predicted ¹³C Chemical Shift (δ) for Hydrochloride Salt |
| C-2 | ~152-155 | ~150-153 |
| C-3 | ~135-138 | ~133-136 |
| C-4 | ~137-140 | ~138-141 |
| C-5 | ~124-127 | ~125-128 |
| C-6 | ~150-153 | ~148-151 |
Note on Predictions: These are estimated values. Experimental determination is necessary for accurate assignments. Commercial suppliers may offer characterization data, including ¹³C NMR spectra, upon request.[4]
Experimental Protocols
Synthesis of Pyridine-3-sulfonyl chloride
The following is a representative synthesis protocol adapted from the patent literature. This compound is typically the precursor or can be formed by the reaction of the free base with hydrochloric acid.
Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Detailed Procedure:
-
Diazotization: 3-Aminopyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sulfonylchlorination: The diazonium salt solution is then added to a solution of sulfur dioxide in the presence of a copper(I) chloride catalyst and hydrochloric acid. This reaction substitutes the diazonium group with a sulfonyl chloride group.
-
Workup: The reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Pyridine-3-sulfonyl chloride.
-
Hydrochloride Salt Formation: The hydrochloride salt can be prepared by treating a solution of the free base in an anhydrous solvent with hydrogen chloride (gas or in a solvent like ether).
NMR Sample Preparation and Analysis
Workflow for NMR Analysis:
Caption: General workflow for NMR sample preparation and analysis.
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Given the compound's reactivity with water, anhydrous solvents are recommended.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard experiments include ¹H, ¹³C, and potentially 2D experiments like COSY and HSQC for unambiguous assignments.
-
Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing) to obtain the final spectra for analysis.
Structural Elucidation and Interpretation
The chemical structure of this compound is key to understanding its NMR spectra.
Caption: Structure of this compound.
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring. The proton at the 2-position (adjacent to the protonated nitrogen and ortho to the sulfonyl chloride group) is expected to be the most downfield signal. The coupling patterns (doublets and doublets of doublets) will be characteristic of the substitution pattern on the pyridine ring and can be used to confirm the assignments.
The ¹³C NMR spectrum will show five signals for the five carbons of the pyridine ring. The carbon bearing the sulfonyl chloride group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) will have distinct chemical shifts that can be predicted and confirmed with 2D NMR techniques.
Conclusion
The NMR analysis of this compound is essential for its quality control and use in research and development. While complete, experimentally verified NMR data for the hydrochloride salt is not widely published, the available data for the free base, combined with an understanding of the effects of protonation, allows for a reliable characterization of the molecule. This guide provides the necessary foundational information for researchers to successfully analyze this important chemical intermediate.
References
Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of Pyridine-3-sulfonyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and drug development, a comprehensive understanding of the mass spectrometric behavior of key reagents is paramount. Pyridine-3-sulfonyl chloride hydrochloride, a pivotal reagent in derivatization chemistry for enhancing analytical sensitivity, presents a unique fragmentation profile. This technical guide provides a detailed exploration of the theoretical mass spectrometry fragmentation of this compound, offering insights for researchers employing this compound in their analytical workflows.
Due to a lack of publicly available mass spectrometry data for this compound, this guide presents a proposed fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of analogous aromatic sulfonyl chlorides.
Compound Overview
This compound is the hydrochloride salt of pyridine-3-sulfonyl chloride. The presence of the hydrochloride salt means that in solution, the pyridine nitrogen is likely protonated.
| Property | Value |
| Molecular Formula | C₅H₅Cl₂NO₂S |
| Molecular Weight | 214.07 g/mol |
| Monoisotopic Mass | 212.9418050 Da |
| CAS Number | 42899-76-3 |
Proposed Electrospray Ionization (ESI) Mass Spectrometry Fragmentation
Under positive mode Electrospray Ionization (ESI), this compound is expected to be readily protonated, primarily at the pyridine nitrogen. The protonated molecule, with a theoretical m/z of 178.98 (for the free base C₅H₄ClNO₂S + H⁺), would then undergo collision-induced dissociation (CID) to produce a series of characteristic fragment ions.
Key Fragmentation Pathways
The primary fragmentation pathways for protonated pyridine-3-sulfonyl chloride are anticipated to involve the cleavage of the sulfonyl chloride group and fragmentation of the pyridine ring.
Table 1: Proposed Fragment Ions of Protonated Pyridine-3-sulfonyl Chloride
| m/z (Proposed) | Proposed Formula | Proposed Fragmentation Pathway |
| 178.98 | [C₅H₅ClNO₂S]⁺ | Protonated molecular ion (of the free base) |
| 141.01 | [C₅H₄NO₂S]⁺ | Loss of HCl from the protonated molecule |
| 113.99 | [C₅H₄NS]⁺ | Loss of SO₂ from the fragment at m/z 141.01 |
| 79.03 | [C₅H₄N]⁺ | Cleavage of the C-S bond, loss of SO₂Cl |
Visualization of the Proposed Fragmentation Pathway
The logical relationship of the proposed fragmentation can be visualized as a directed graph, illustrating the sequential loss of neutral fragments from the parent ion.
Caption: Proposed fragmentation pathway of protonated pyridine-3-sulfonyl chloride.
Experimental Protocols: A General Approach
While specific experimental data for this compound is not available, a general methodology for its analysis by LC-MS/MS can be outlined. This protocol is based on standard practices for the analysis of small organic molecules.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working solutions at appropriate concentrations (e.g., 1-1000 ng/mL).
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a few minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS1 Scan Range: m/z 50-300.
-
MS/MS Analysis: Select the protonated molecule (m/z 178.98) as the precursor ion for collision-induced dissociation (CID).
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.
Experimental Workflow Visualization
The general workflow for the analysis of this compound by LC-MS/MS is depicted below.
Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.
Conclusion
This technical guide provides a foundational understanding of the likely mass spectrometric fragmentation of this compound. While based on theoretical principles and data from analogous compounds, the proposed fragmentation pathways and experimental protocols offer a valuable starting point for researchers. It is recommended that empirical data be generated to confirm these proposed fragmentation patterns and to further refine analytical methods for this important chemical reagent. The provided visualizations of the fragmentation pathway and experimental workflow serve as clear and concise references for laboratory implementation.
An In-depth Technical Guide to the Infrared Spectrum of Pyridine-3-sulfonyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of pyridine-3-sulfonyl chloride hydrochloride. It includes a summary of expected vibrational modes, detailed experimental protocols for obtaining the spectrum, and a workflow diagram for the experimental process. This document is intended to support researchers and scientists in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Introduction to this compound
This compound is a key reagent in organic synthesis, particularly in the preparation of sulfonamides, a class of compounds with significant applications in medicinal chemistry. The hydrochloride salt form enhances the stability of the otherwise moisture-sensitive sulfonyl chloride functional group. Infrared spectroscopy is a powerful analytical technique for the structural characterization of this compound, providing valuable information about its functional groups and overall molecular structure.
Infrared Spectral Data
While specific, experimentally-derived peak lists for this compound are primarily available in specialized spectral databases, a thorough analysis of its structural components allows for the prediction of its characteristic infrared absorption bands. The presence of a pyridine ring, a sulfonyl chloride group, and the hydrochloride salt formation each contribute to a unique spectral fingerprint.
Spectral information for this compound, obtained via both KBr-Pellet and ATR-IR techniques, is cataloged in spectral databases such as SpectraBase.[1]
Predicted Vibrational Modes
The following table summarizes the expected IR absorption bands for this compound based on the characteristic frequencies of its constituent functional groups. These ranges are derived from established infrared spectroscopy correlation tables and data from structurally related compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |
| ~2800 - 2400 | Broad, Medium | N⁺-H Stretch | Pyridinium Hydrochloride |
| ~1630 - 1580 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |
| ~1480 - 1400 | Medium | C=C and C=N Ring Stretching | Pyridine Ring |
| ~1380 - 1360 | Strong | Asymmetric SO₂ Stretch | Sulfonyl Chloride |
| ~1190 - 1170 | Strong | Symmetric SO₂ Stretch | Sulfonyl Chloride |
| ~1100 - 1000 | Medium | In-plane C-H Bending | Pyridine Ring |
| ~800 - 700 | Strong | Out-of-plane C-H Bending | Pyridine Ring |
| ~600 - 500 | Strong | S-Cl Stretch | Sulfonyl Chloride |
Experimental Protocols for Infrared Spectroscopy
The acquisition of a high-quality infrared spectrum for a solid sample like this compound can be achieved through several methods. The two most common techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.
KBr Pellet Transmission Method
This traditional method involves dispersing the solid sample within a matrix of dry potassium bromide, which is transparent to infrared radiation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85[1])
-
Agate mortar and pestle
-
Pellet press with a die
-
Vacuum pump (optional, but recommended)
-
Analytical balance
Procedure:
-
Drying: Dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for several hours to remove any absorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Grinding: Add the KBr and the sample to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a higher quality spectrum.
-
Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. A vacuum can be applied to the die during pressing to remove entrapped air and moisture, resulting in a more transparent pellet.
-
Spectral Acquisition: Carefully remove the resulting transparent or semi-transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample compartment prior to sample analysis.
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation. It is particularly useful for analyzing solid powders directly.
Instrumentation:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II accessory[1]) featuring a crystal material such as diamond or zinc selenide.
Procedure:
-
Background Scan: With the ATR crystal clean, record a background spectrum. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the this compound powder directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a strong signal.
-
Spectral Acquisition: Collect the infrared spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for obtaining the infrared spectrum of this compound using the KBr pellet method.
Caption: Workflow for KBr Pellet FTIR Analysis.
Conclusion
The infrared spectrum of this compound provides distinct absorption bands that are characteristic of its key functional groups. Proper sample preparation and choice of analytical technique, such as the KBr pellet or ATR method, are crucial for obtaining a high-quality spectrum. This guide offers the necessary theoretical background and practical protocols to assist researchers in the successful application of infrared spectroscopy for the characterization of this important synthetic reagent.
References
Unraveling the Sulfonyl Transfer Mechanism of Pyridine-3-sulfonyl Chloride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-sulfonyl chloride hydrochloride is a pivotal reagent in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. Its utility in the synthesis of compounds such as the potassium-competitive acid blocker Vonoprazan Fumarate underscores its significance.[1] This technical guide provides an in-depth exploration of the core mechanism governing the sulfonyl transfer reactions of this compound. Understanding this mechanism is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.
The reactivity of pyridine-3-sulfonyl chloride is centered around its sulfonyl chloride group attached to a pyridine ring. In its hydrochloride form, the pyridine nitrogen is protonated, a feature that profoundly influences the compound's electrophilicity and, consequently, its reaction mechanism.[2] This guide will dissect the plausible mechanistic pathways, supported by analogous kinetic and substituent effect studies on related sulfonyl chloride systems.
General Mechanisms of Sulfonyl Transfer
The transfer of a sulfonyl group from a sulfonyl chloride to a nucleophile can generally proceed through several pathways, primarily distinguished by the timing of bond formation and bond cleavage. The three canonical mechanisms are:
-
Associative (Addition-Elimination): This pathway involves the formation of a transient pentacoordinate sulfurane intermediate.
-
Concerted (SN2-like): In this mechanism, the nucleophile attacks the sulfur center with simultaneous departure of the leaving group (chloride).
-
Dissociative (SN1-like): This pathway involves the initial, rate-limiting cleavage of the sulfur-chlorine bond to form a sulfonylium cation, which is then rapidly attacked by the nucleophile.
For most arenesulfonyl chlorides, the sulfonyl transfer mechanism is believed to be concerted or associative, with the dissociative pathway being less common due to the high energy of the sulfonylium cation.
The Proposed Mechanism for this compound
The presence of the protonated pyridinium ring in this compound exerts a strong electron-withdrawing effect. This significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly susceptible to nucleophilic attack. The proposed mechanism for the reaction with a generic nucleophile (Nu-H), such as an alcohol or an amine, is a concerted SN2-like or an associative pathway.
A plausible mechanistic pathway is depicted below:
Figure 1: Proposed mechanism for sulfonyl transfer.
Step 1: Nucleophilic Attack. The reaction commences with the attack of the nucleophile (e.g., an alcohol or an amine) on the highly electrophilic sulfur atom of the this compound. This can proceed through a concerted transition state where the Nu-S bond is forming as the S-Cl bond is breaking, or it may involve the formation of a short-lived pentacoordinate sulfurane intermediate.
Step 2: Proton Transfer and Elimination. Subsequent to the nucleophilic attack, a proton is transferred from the nucleophile to a base (which could be another molecule of the nucleophile or a deliberately added non-nucleophilic base). This is followed by the elimination of the chloride ion to yield the final sulfonated product and pyridinium hydrochloride. The protonated pyridine ring itself is a good leaving group, which facilitates the overall transformation.
Influence of the Pyridinium Group
The key to the high reactivity of this compound lies in the electronic properties of the protonated pyridine ring. Kinetic studies on the pyridine-catalyzed hydrolysis of benzenesulfonyl chlorides have established a nucleophilic catalysis mechanism. In this mechanism, pyridine acts as a nucleophile to form a sulfonylpyridinium intermediate, which is then attacked by water. These studies have shown that the reaction rates are sensitive to the electronic nature of the substituents on the pyridine ring.
Extrapolating from these findings, the permanent positive charge on the nitrogen atom in this compound acts as a powerful electron-withdrawing group. This has two significant consequences:
-
Increased Electrophilicity: The electron-withdrawing nature of the pyridinium cation enhances the partial positive charge on the sulfur atom, making it a harder electrophile and thus more reactive towards nucleophiles.
-
Stabilization of the Transition State: The electron-withdrawing group helps to stabilize the developing negative charge on the sulfonyl oxygen atoms in the transition state of the nucleophilic attack.
Experimental Data and Protocols
General Protocol for the Sulfonylation of an Amine:
-
Dissolution: The amine substrate is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added to the solution to neutralize the hydrochloric acid that is formed during the reaction.
-
Reagent Addition: this compound is added portion-wise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or an aqueous solution of a mild acid or base. The product is then extracted into an organic solvent, dried, and purified by column chromatography or recrystallization.
The workflow for a typical sulfonylation experiment can be visualized as follows:
Figure 2: Experimental workflow for sulfonylation.
Quantitative Data Summary
There is a lack of specific quantitative data in the literature for the sulfonyl transfer reactions of this compound. However, data from related systems can provide valuable insights. The table below summarizes the types of quantitative data that are crucial for a thorough mechanistic understanding and that would be beneficial to obtain for this specific reagent.
| Parameter | Description | Significance for Mechanism |
| Rate Constants (k) | Measures the speed of the reaction under specific conditions (temperature, concentration, solvent). | Provides a quantitative measure of reactivity and allows for comparison with other sulfonylating agents. |
| Activation Parameters (ΔH‡, ΔS‡) | Enthalpy and entropy of activation, derived from the temperature dependence of the rate constant. | Offers insights into the structure and molecularity of the transition state. A negative entropy of activation is often indicative of an associative or concerted mechanism. |
| Kinetic Isotope Effects (KIE) | The ratio of rate constants for reactions with different isotopes at a specific position. | Can help to determine the extent of bond breaking in the transition state. For example, a significant S-32/S-34 KIE would suggest S-Cl bond cleavage is part of the rate-determining step. |
| Hammett and Brønsted Correlations | Correlations of reaction rates with substituent constants (σ) or pKa values, respectively. | Elucidates the electronic demands of the reaction and the sensitivity of the reaction rate to changes in the electronic properties of the reactants. |
Conclusion
The sulfonyl transfer mechanism of this compound is proposed to proceed through a concerted SN2-like or an associative pathway, driven by the high electrophilicity of the sulfonyl sulfur atom. This enhanced reactivity is a direct consequence of the strong electron-withdrawing nature of the protonated pyridinium ring. While direct quantitative kinetic and computational studies on this specific molecule are lacking, the mechanistic framework presented here, based on established principles of sulfonyl chemistry and studies of analogous systems, provides a robust working model for researchers in the field. Further experimental and theoretical investigations are warranted to provide a more detailed and quantitative understanding of this important synthetic transformation. This will undoubtedly aid in the continued application of this compound in the synthesis of novel and medicinally important molecules.
References
- 1. Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Pyridine-3-sulfonyl chloride hydrochloride derivatization for HPLC-MS
An emerging derivatizing agent, pyridine-3-sulfonyl chloride, is gaining traction for enhancing the sensitivity and specificity of high-performance liquid chromatography-mass spectrometry (HPLC-MS) analyses. Particularly beneficial for compounds with phenolic or amine functional groups, this reagent improves ionization efficiency and provides valuable structural information through analyte-specific fragmentation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing pyridine-3-sulfonyl chloride hydrochloride for derivatization.
Application Notes
Pyridine-3-sulfonyl chloride is a derivatizing agent used to improve the ionization efficiency and sensitivity of analytes in liquid chromatography-mass spectrometry (LC-MS), especially for compounds containing phenolic or primary and secondary amine groups.[1] Its high proton affinity makes it an effective tag for enhancing detection in positive ion electrospray ionization (ESI).[1] A key advantage of using pyridine-3-sulfonyl chloride over other common derivatizing agents, such as dansyl chloride, is its propensity to produce analyte-specific fragment ions during tandem mass spectrometry (MS/MS). This characteristic is highly beneficial for both qualitative and quantitative analyses as it aids in structural elucidation and improves specificity.[1][2][3]
Key Applications:
-
Steroidal Estrogens: Enhancing the sensitivity for determining estrogens like 17β-estradiol in biological matrices such as serum.[1][2]
-
Bisphenols: Improving the detection of bisphenol A (BPA) and its analogs in various sample types.[1][4]
-
Metabolites: Increasing the sensitivity of metabolites formed during in vitro cytochrome P450 incubations.[1][5]
Quantitative Data Summary
The derivatization of analytes with pyridine-3-sulfonyl chloride leads to a significant improvement in analytical sensitivity. Below is a summary of quantitative data for the analysis of 17β-estradiol (E2) in serum using this derivatization method.
| Analyte | Matrix | LLOQ (pg/mL) | Linearity (pg/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| 17β-estradiol (E2) | Serum | 10 | 10 - 2000 | 5.9 - 9.8 | -4.8 to 3.5 |
Data synthesized from method validation results for the analysis of 17β-estradiol as its pyridine-3-sulfonyl derivative by LC-ESI-MS/MS.[2]
Experimental Protocols
Reagent and Sample Preparation
Reagents:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate or appropriate buffer solution
-
Analyte standards and internal standards
Preparation of Derivatization Reagent:
Prepare a fresh solution of pyridine-3-sulfonyl chloride in acetonitrile. The concentration may need to be optimized depending on the analyte and its concentration in the sample. A typical starting concentration is 1 mg/mL.
Sample Preparation:
For biological samples such as serum, a protein precipitation and/or liquid-liquid extraction step is typically required.
-
To 100 µL of serum, add an appropriate internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Derivatization Protocol
The following protocol is a general guideline and may require optimization for specific applications. A multivariate experimental design has shown that temperature and pH are the most important factors affecting the derivatization yield of bisphenols.[4]
-
Reconstitute the dried sample extract or standard in 50 µL of a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9).
-
Add 50 µL of the pyridine-3-sulfonyl chloride solution in acetonitrile.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). The optimal temperature and time should be determined experimentally.
-
After incubation, stop the reaction by adding a small volume of an acidic solution (e.g., 10 µL of 1% formic acid in water) to quench the excess reagent.
-
The sample is now ready for HPLC-MS analysis.
HPLC-MS Analysis
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis. The precursor ion will be the [M+H]+ of the derivatized analyte. The product ions should be determined by infusing a derivatized standard. The product ion spectrum of the pyridine-3-sulfonyl derivative of 17β-estradiol shows intense ions at m/z 272 (radical E2 cation) and m/z 350 (loss of SO2 from the [M+H]+ ion).[3]
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analytes.
Visualizations
Caption: General experimental workflow for the derivatization and analysis of analytes using pyridine-3-sulfonyl chloride.
Caption: Chemical reaction of derivatization with pyridine-3-sulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Amine Derivatization using Pyridine-3-sulfonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-sulfonyl chloride hydrochloride is a valuable reagent for the derivatization of primary and secondary amines, converting them into stable sulfonamide adducts. This process is of significant interest in pharmaceutical and chemical research for several reasons. The sulfonamide functional group is a key component in a wide array of biologically active compounds, including antibacterial and anticancer agents.[1] Derivatization of amines with pyridine-3-sulfonyl chloride introduces a pyridyl moiety, which can enhance the pharmacological properties of a molecule. Furthermore, this derivatization is utilized in analytical chemistry to improve the detection and separation of amines in complex mixtures by techniques such as high-performance liquid chromatography (HPLC). The resulting sulfonamides often exhibit increased stability and improved chromatographic behavior compared to the parent amines.
This document provides detailed protocols for the derivatization of amines using this compound, a summary of quantitative data from representative reactions, and a workflow for the experimental procedure.
General Reaction Scheme
The reaction of a primary or secondary amine with pyridine-3-sulfonyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide and hydrochloric acid as a byproduct. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction.[2][3]
Reaction with a Primary Amine: R-NH₂ + ClSO₂-Pyridine → R-NH-SO₂-Pyridine + HCl
Reaction with a Secondary Amine: R₂NH + ClSO₂-Pyridine → R₂N-SO₂-Pyridine + HCl
Experimental Protocols
Two common protocols for the derivatization of amines with this compound are presented below: a standard solution-phase synthesis and a microwave-assisted synthesis.
Protocol 1: Standard Solution-Phase Synthesis
This protocol describes a general method for the derivatization of primary and secondary amines in a solution phase.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM or THF.
-
Base Addition: Add the base (e.g., pyridine or triethylamine, 2.0 - 3.0 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.[4]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and environmentally friendly alternative to conventional heating for the synthesis of sulfonamides.[5]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Microwave synthesizer
Equipment:
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the primary or secondary amine (1.0 eq) followed by this compound (1.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power and temperature for a short period (typically 1-10 minutes). The optimal conditions should be determined for each specific substrate.
-
Workup: After cooling, the crude product can be purified directly by chromatography or recrystallization as described in Protocol 1.
Quantitative Data Summary
The following table summarizes the results of the derivatization of various amines with pyridine-sulfonyl chloride derivatives.
| Amine Substrate | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-Aminopyridine | N-(pyridin-2-yl)benzenesulfonamide | 63 | - | [2] |
| Aniline | N-phenylbenzenesulfonamide | 86 | - | [2] |
| 2-Aminopyridine | 6-Amino-N-(pyridin-2-yl)pyridine-3-sulfonamide | - | 250-253 | [1] |
| 2-Aminopyrimidine | 6-Amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide | - | 292-294 | [1] |
| 5-Amino-1H-1,2,4-triazole | N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(4-phenylpiperazin-1-yl)pyridine-3-sulfonamide | 66 | 185-187 | [6] |
| 5-Amino-1H-1,2,4-triazole | N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | 50 | 162 (dec) | [6] |
Note: The table includes examples with benzenesulfonyl chloride and 6-aminopyridine-3-sulfonyl chloride as representative examples of the sulfonylation reaction of amines, in addition to derivatives of pyridine-3-sulfonamide.
Characterization of Derivatized Amines
The successful synthesis of N-pyridinyl-3-sulfonamides can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the protons on the pyridine ring and the amine moiety. The N-H proton of a sulfonamide derived from a primary amine typically appears as a singlet. ¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide will exhibit characteristic strong absorption bands for the S=O stretching vibrations. The asymmetric stretching band appears around 1380-1320 cm⁻¹, and the symmetric stretching band is observed around 1170-1140 cm⁻¹.[6][7] The N-H stretching vibration for sulfonamides from primary amines is typically seen in the region of 3400-3300 cm⁻¹.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized sulfonamide, providing evidence for the successful derivatization.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the solution-phase synthesis of sulfonamides and the general logic of the derivatization reaction.
Caption: Experimental workflow for solution-phase amine derivatization.
Caption: Logical relationship of reactants and products in the derivatization.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed under an inert atmosphere to prevent the hydrolysis of the sulfonyl chloride.
-
Pyridine and triethylamine are flammable and have strong odors. Use them in a well-ventilated area or a fume hood.
-
Dichloromethane is a suspected carcinogen. Handle with care and use appropriate containment measures.
Conclusion
Derivatization of primary and secondary amines with this compound is a robust and versatile method for the synthesis of N-substituted pyridine-3-sulfonamides. The protocols provided herein offer reliable procedures for obtaining these derivatives, which have broad applications in medicinal chemistry and analytical sciences. The resulting sulfonamides are stable compounds that can be readily purified and characterized by standard laboratory techniques.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. cbijournal.com [cbijournal.com]
- 3. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. echemcom.com [echemcom.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
Application Notes and Protocols: Pyridine-3-sulfonyl Chloride Hydrochloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-3-sulfonyl chloride hydrochloride is a pivotal reagent in synthetic organic chemistry, particularly in the formation of sulfonamides, a class of compounds with significant and diverse applications in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the synthesis of various sulfonamides utilizing this compound. It is designed to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering insights into reaction mechanisms, experimental setups, and purification strategies.
Introduction
Sulfonamides (-SO₂NR₂R₃) are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The synthesis of these vital compounds often involves the reaction of a sulfonyl chloride with a primary or secondary amine. This compound serves as a key building block for introducing the pyridine-3-sulfonyl moiety, which is a common feature in a number of active pharmaceutical ingredients (APIs).[1] Its reactivity and versatility make it an indispensable tool for synthetic chemists.[2] This reagent is particularly noted for its role in the synthesis of novel therapeutic agents, such as acid-blocking medications.[1]
General Reaction Pathway
The fundamental reaction for the synthesis of sulfonamides from this compound involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid generated during the reaction, as well as the HCl complexed with the starting material.
Caption: General reaction pathway for sulfonamide synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a parent pyridine-3-sulfonamide and N-substituted derivatives.
Synthesis of Pyridine-3-sulfonamide
This protocol outlines the synthesis of the parent pyridine-3-sulfonamide using ammonia.
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in Methanol or 2M in Dioxane)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure 1 (Ammonia in Methanol/DCM): [3]
-
Suspend pyridine-3-sulfonyl chloride HCl (e.g., 647.2 mg, 3.023 mmol) in DCM (9.0 mL).
-
Add a solution of ammonia in methanol (e.g., 5 mL, 7N, 35 mmol).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 50 minutes.
-
Filter the reaction mixture and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dry the resulting solid under high vacuum to yield pyridine-3-sulfonamide.
Procedure 2 (Ammonia in Dioxane/THF): [3]
-
Dissolve pyridine-3-sulfonyl chloride (e.g., 1 g, 5.6 mmol) in THF (5 mL).
-
Add a solution of ammonia in dioxane (e.g., 23.9 mL, 2 M, 47.9 mmol).
-
Stir the resulting suspension at room temperature for 1 hour.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in DCM.
-
Wash the organic phase sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and dry the product under vacuum at 40 °C.
Synthesis of N-Substituted Pyridine-3-sulfonamides
This general protocol is applicable for the reaction of pyridine-3-sulfonyl chloride with various primary and secondary amines.
Materials:
-
This compound
-
Substituted primary or secondary amine
-
An appropriate solvent (e.g., DCM, THF, Pyridine)
-
A suitable base (e.g., pyridine, triethylamine, or excess of the reacting amine)
General Procedure:
-
Dissolve or suspend the amine in a suitable solvent.
-
In a separate flask, dissolve or suspend this compound in the same solvent.
-
Slowly add the pyridine-3-sulfonyl chloride solution to the amine solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Add a base to scavenge the generated HCl.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 70-80°C) for a specified period (e.g., 1 hour), monitoring the reaction progress by a suitable technique like TLC.[4]
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and salts.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various pyridine-3-sulfonamides.
Table 1: Synthesis of Pyridine-3-sulfonamide
| Amine | Solvent | Base | Temperature | Time | Yield (%) | Reference |
| Ammonia (7N in MeOH) | DCM | Excess NH₃ | Room Temp. | 50 min | 91% | [3] |
| Ammonia (2M in Dioxane) | THF | Excess NH₃ | Room Temp. | 1 hr | 71% | [3] |
Table 2: Synthesis of N-Substituted Pyridine-3-sulfonamides (General)
| Amine Type | Solvent | Base | Temperature | Time | General Yield Range | Reference |
| Substituted Amines | Suitable Organic Solvent | Pyridine/Et₃N | 70-80 °C | ~1 hr | Varies | [4] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a pyridine-3-sulfonamide derivative.
Caption: A typical experimental workflow.
Applications in Drug Development
Pyridine-3-sulfonyl chloride is a crucial intermediate in the synthesis of various pharmaceutical compounds.[5][6] For example, it is a key raw material in the synthesis of Flunaprazan, a potassium-ion competitive acid blocker used for treating acid-related diseases.[5] The pyridine-3-sulfonyl moiety is integral to the biological activity of many such drugs.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is an acid chloride derivative and will react with water, releasing hydrochloric acid.[5] Therefore, it should be stored in a dry, inert atmosphere.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide array of sulfonamides. The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize synthetic routes for novel compounds with potential therapeutic applications. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields and purity of the desired sulfonamide products.
References
- 1. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 2. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 5. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Vonoprazan Utilizing Pyridine-3-sulfonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB). The described synthetic route utilizes Pyridine-3-sulfonyl chloride hydrochloride for the key N-sulfonylation step of a pyrrole intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, including reaction mechanisms, detailed experimental procedures, and quantitative data analysis.
Introduction
Vonoprazan (TAK-438) is a novel, orally active potassium-competitive acid blocker used for the treatment of acid-related diseases.[1] Its mechanism of action involves the reversible inhibition of the H+,K+-ATPase proton pump in gastric parietal cells. The chemical structure of Vonoprazan features a pyridine-3-sulfonyl moiety attached to a substituted pyrrole ring, which is crucial for its pharmacological activity.
The synthesis of Vonoprazan can be achieved through various routes. This document focuses on a synthetic pathway commencing with the N-sulfonylation of a 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate derivative using this compound. This method offers a practical approach for the introduction of the key sulfonyl group. Subsequent transformations, including amidation and reduction, lead to the final Vonoprazan molecule.
Synthesis Pathway Overview
The overall synthetic pathway for Vonoprazan starting from ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is depicted below. The key step involves the N-sulfonylation using this compound in the presence of a base. The resulting intermediate undergoes a two-step conversion involving aminolysis followed by reduction to yield Vonoprazan.
Caption: Overall synthetic pathway of Vonoprazan.
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the Vonoprazan synthesis described in the experimental protocols.
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| 1 | N-Sulfonylation | Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate | 80 | 96 | [2] |
| 2 | Aminolysis | Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate | 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide | ~94 | ~95 | [3] |
| 3 | Reduction | 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide | Vonoprazan | High | High | [3] |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate
This protocol is adapted from patent CN107915720B.[2]
Materials:
-
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (4 g)
-
Sodium hydride (NaH, 60% dispersion in oil, 0.5 g)
-
This compound (1 g)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
To a solution of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (4 g) in anhydrous THF (50 mL) in a dried flask under a nitrogen atmosphere, add sodium hydride (0.5 g, 60% in oil) portion-wise at room temperature.
-
Stir the mixture for at least 30 minutes.
-
Add this compound (1 g) to the reaction mixture.
-
Continue stirring for a minimum of 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of saturated brine solution.
-
Extract the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Induce crystallization by adding a 1:1 mixture of methyl tert-butyl ether and ethyl acetate to afford the product as colorless crystals.
Step 2: Synthesis of 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide
This protocol is based on the aminolysis step described in patent CN107915720B.[3]
Materials:
-
Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate
-
40% aqueous methylamine solution
-
Water
Procedure:
-
To a suspension of ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate in water, add 40% aqueous methylamine solution.
-
Heat the reaction mixture to approximately 75°C and stir for at least 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to 0-10°C.
-
Stir for an extended period (e.g., 12 hours) to facilitate precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the amide intermediate.
Step 3: Synthesis of Vonoprazan (Reduction of the Amide)
This protocol outlines the reduction of the amide intermediate to Vonoprazan, as suggested in patent CN107915720B, which mentions the use of a metal double hydride reducing agent in conjunction with a Lewis acid.[3] A specific example from other literature involves the use of LiAlH4.[4]
Materials:
-
5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide
-
Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4) and Boron trifluoride etherate (BF3·OEt2)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine solution
Procedure:
-
In a dried flask under a nitrogen atmosphere, suspend 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide in anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of the reducing agent (e.g., LiAlH4 in THF, or a pre-mixed solution of NaBH4 and BF3·OEt2) to the suspension.
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and again water.
-
Filter the resulting mixture and wash the solid with THF.
-
Combine the filtrate and washings, and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Vonoprazan free base.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Vonoprazan.
References
- 1. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyridine-3-sulfonyl Chloride Hydrochloride for Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-sulfonyl chloride hydrochloride is a versatile reagent employed in the modification of peptides. The introduction of the pyridine-3-sulfonyl group to a peptide can significantly alter its physicochemical properties, including solubility, acidity, and biological activity. This modification primarily targets primary amino groups, such as the N-terminal α-amino group and the ε-amino group of lysine residues. The reactivity and selectivity of the modification can be controlled by adjusting reaction conditions, making it a valuable tool in peptide chemistry and drug discovery.
The pyridine moiety can introduce a variety of functionalities. It can act as a hydrogen bond acceptor, participate in π-stacking interactions, and be protonated to introduce a positive charge, thereby influencing the peptide's conformation and its interaction with biological targets. Consequently, pyridylsulfonylation is explored for applications such as enhancing peptide stability, modulating receptor binding affinity, and creating novel peptide-based therapeutics.
Principle of Reaction
Pyridine-3-sulfonyl chloride reacts with nucleophilic primary amines on a peptide to form a stable sulfonamide bond. The reaction proceeds via a nucleophilic attack of the deprotonated amino group on the sulfur atom of the sulfonyl chloride, with the subsequent loss of a chloride ion. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically used to scavenge the hydrogen chloride generated during the reaction and to deprotonate the amino groups, facilitating the reaction.
The relative nucleophilicity of the N-terminal α-amino group (pKa ≈ 8.0) and the lysine ε-amino group (pKa ≈ 10.5) can be exploited to achieve a degree of selectivity. At near-neutral pH, the N-terminal amine is more readily deprotonated and thus more reactive, potentially allowing for preferential N-terminal modification.
Experimental Protocols
This section provides detailed protocols for the N-terminal modification of peptides with this compound, both on-resin and in-solution.
On-Resin N-Terminal Pyridylsulfonylation
This protocol is suitable for peptides synthesized using solid-phase peptide synthesis (SPPS). The modification is performed after the final amino acid has been coupled and its N-terminal Fmoc protecting group has been removed.
Materials:
-
Fmoc-protected peptide-on-resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or rocker
-
Standard cleavage and precipitation reagents (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)
Protocol:
-
Resin Preparation:
-
Swell the peptide-on-resin (1 equivalent) in DMF for 30-60 minutes.
-
Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove residual piperidine.
-
-
Sulfonylation Reaction:
-
In a separate vial, dissolve this compound (5 equivalents) in DCM.
-
Add DIPEA (10 equivalents) to the solution and mix well.
-
Add the prepared reagent solution to the washed and deprotected peptide-on-resin.
-
Seal the reaction vessel and agitate at room temperature for 48 hours.
-
-
Washing:
-
After the reaction, drain the reaction mixture and wash the resin extensively with DCM (5-7 times) and DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
In-Solution N-Terminal Pyridylsulfonylation
This protocol is suitable for purified peptides in solution.
Materials:
-
Purified peptide with a free N-terminus
-
This compound
-
DIPEA
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile)
-
Reaction vial
-
Stirring apparatus
Protocol:
-
Peptide Dissolution:
-
Dissolve the purified peptide (1 equivalent) in the chosen anhydrous solvent.
-
-
Reagent Preparation:
-
In a separate vial, dissolve this compound (1.5-3 equivalents) in the same anhydrous solvent.
-
Add DIPEA (3-6 equivalents) to the reagent solution.
-
-
Reaction:
-
Slowly add the reagent solution to the stirred peptide solution at room temperature.
-
Monitor the reaction progress by RP-HPLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
-
Quenching and Purification:
-
Upon completion, the reaction can be quenched by the addition of water or a primary amine-containing buffer (e.g., Tris buffer).
-
Remove the solvent under reduced pressure.
-
Purify the modified peptide using RP-HPLC.
-
-
Analysis:
-
Characterize the final product by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the pyridylsulfonylation of peptides. Note that optimal conditions and yields will vary depending on the specific peptide sequence.
Table 1: On-Resin N-Terminal Pyridylsulfonylation Parameters
| Parameter | Value |
| Peptide-Resin | 1 equivalent |
| Pyridine-3-sulfonyl chloride HCl | 5 equivalents |
| DIPEA | 10 equivalents |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 48 hours |
| Temperature | Room Temperature |
| Expected Yield (Crude) | Variable (sequence dependent) |
Table 2: In-Solution N-Terminal Pyridylsulfonylation Parameters
| Parameter | Value |
| Purified Peptide | 1 equivalent |
| Pyridine-3-sulfonyl chloride HCl | 1.5 - 3 equivalents |
| DIPEA | 3 - 6 equivalents |
| Solvent | Anhydrous DMF, DCM, or Acetonitrile |
| Reaction Time | 2 - 24 hours |
| Temperature | Room Temperature |
| Expected Yield (Purified) | Variable (sequence dependent) |
Visualizations
Experimental Workflow for On-Resin Peptide Modification
Caption: Workflow for on-resin N-terminal sulfonylation of peptides.
Logical Relationship of Reaction Components
Caption: Key components in the peptide sulfonylation reaction.
Signaling Pathways and Biological Applications
Currently, there is limited specific information in the public domain detailing signaling pathways that are directly modulated by peptides modified with a pyridine-3-sulfonyl group. However, the introduction of this moiety can be hypothesized to influence various biological processes by altering the parent peptide's interaction with its target.
Potential Biological Effects:
-
Receptor Binding: The pyridine ring can engage in hydrogen bonding, hydrophobic, or electrostatic interactions within a receptor's binding pocket, potentially increasing or decreasing the peptide's affinity and specificity.
-
Enzymatic Stability: N-terminal modification can block the action of exopeptidases, thereby increasing the in vivo half-life of the peptide.
-
Cell Penetration: The modified charge and lipophilicity of the peptide may influence its ability to cross cell membranes.
Researchers are encouraged to investigate the biological activity of their pyridylsulfonylated peptides in relevant in vitro and in vivo models to elucidate their effects on specific signaling pathways.
Characterization of Modified Peptides
Mass Spectrometry (MS):
-
Expected Mass Shift: The addition of a pyridine-3-sulfonyl group results in a monoisotopic mass increase of 141.0041 Da (C₅H₃NO₂S).
-
Fragmentation: In tandem MS (MS/MS), the sulfonamide bond is generally stable. Fragmentation patterns will be dominated by cleavage of the peptide backbone, allowing for sequence confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the pyridine ring will give rise to characteristic signals in the aromatic region of the spectrum (typically between 7.5 and 9.0 ppm). The specific chemical shifts will be dependent on the local chemical environment.
-
¹³C NMR: The carbon atoms of the pyridine-3-sulfonyl group will also show distinct signals in the ¹³C NMR spectrum.
Conclusion
This compound is a valuable reagent for the modification of peptides, offering a means to introduce a functional pyridine moiety. The protocols provided herein offer a starting point for the successful modification of peptides both on-resin and in-solution. Further optimization may be required depending on the specific peptide sequence and desired outcome. The resulting pyridylsulfonylated peptides should be thoroughly characterized to confirm their structure and purity, and their biological activity should be assessed to understand the impact of the modification.
Application Notes: Ultrasensitive Quantification of Steroidal Estrogens using Pyridine-3-sulfonyl Chloride Derivatization by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the sensitive and specific quantification of steroidal estrogens in biological matrices, such as serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Steroidal estrogens, which are characterized by a phenolic A-ring, often exhibit poor ionization efficiency with electrospray ionization (ESI). To overcome this limitation, a pre-analytical derivatization step using Pyridine-3-sulfonyl (PS) chloride hydrochloride is employed. This derivatization significantly enhances the ionization efficiency of estrogens in positive-ion ESI mode. A key advantage of PS chloride over other common derivatizing agents, like dansyl chloride, is that its derivatives produce abundant and analyte-specific fragment ions upon collision-induced dissociation (CID), which is highly beneficial for both structural confirmation and quantitative specificity.[1]
This application note details the protocols for sample extraction, chemical derivatization, and LC-MS/MS analysis, along with quantitative performance data for select estrogens.
Introduction
The analysis of endogenous estrogens such as 17β-estradiol (E2) and estrone (E1) is crucial in many areas of research, including endocrinology, oncology, and drug development. However, their low physiological concentrations and poor ionization efficiency present significant analytical challenges. Chemical derivatization is a powerful strategy to enhance the sensitivity of LC-MS/MS methods for these compounds.[1]
Pyridine-3-sulfonyl (PS) chloride is a derivatizing agent that reacts with the phenolic hydroxyl group of estrogens, introducing a pyridine moiety with high proton affinity. This modification leads to a dramatic increase in signal intensity in positive-ion ESI-MS.[1] Furthermore, the resulting PS-derivatives fragment in a predictable and structurally informative manner, yielding product ions specific to the estrogen molecule rather than the derivatizing tag.[1][2] This characteristic allows for the development of highly selective and reliable Multiple Reaction Monitoring (MRM) assays.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) of Serum
This protocol is adapted for the extraction of estrogens from serum samples prior to derivatization.
-
Internal Standard Spiking: To a 1.0 mL serum sample, add an appropriate amount of a deuterated internal standard (e.g., 1.8 ng of E2-d5).[1]
-
Extraction: Add 12 mL of methylene chloride to the serum sample.[1]
-
Mixing: Rotate the sample for 30 minutes at room temperature to ensure thorough extraction.[1]
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic phase to a clean glass tube.[1]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization.[1]
Derivatization Protocol with Pyridine-3-sulfonyl Chloride
This procedure should be performed on the dried extracts from sample preparation or on dried aliquots of calibration standards.
-
Reagent Preparation:
-
Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 10.
-
Prepare a 1.0 mg/mL solution of Pyridine-3-sulfonyl chloride hydrochloride in acetone.[1]
-
-
Reaction Setup:
-
Reaction Incubation:
-
Post-Reaction: After incubation, the sample is ready for LC-MS/MS analysis. If necessary, it can be transferred to an appropriate autosampler vial.
Visual Schematics
LC-MS/MS Method Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Water (95:5, v/v)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Gradient | Start at 40% B, linear gradient to 80% B over 18 min.[1] (Gradient should be optimized for separation of target analytes). |
| Injection Volume | 20 µL[1] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 5000 V[1] |
| Source Temperature | 500 °C[1] |
| Collision Gas | Nitrogen[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Results
MRM Transitions for PS-Derivatized Estrogens
Derivatization with PS chloride results in characteristic fragmentation patterns. The primary fragmentation involves the formation of a radical cation of the original estrogen and a neutral loss of SO₂.[1][2] Both fragments provide high specificity for MRM analysis.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Estrone (E1) | 412.1 | 270.1 (Radical E1 cation) | 348.1 ([M+H-SO₂]⁺) |
| 17β-Estradiol (E2) | 414.1 | 272.1 (Radical E2 cation)[1] | 350.1 ([M+H-SO₂]⁺)[1] |
| 17α-Ethinylestradiol (EE2) | 438.1 | 296.1 (Radical EE2 cation) | 374.1 ([M+H-SO₂]⁺) |
| Equilin (EQ) | 410.1 | 268.1 (Radical EQ cation) | 346.1 ([M+H-SO₂]⁺) |
| Equilenin (EQN) | 408.1 | 266.1 (Radical EQN cation) | 344.1 ([M+H-SO₂]⁺) |
Note: The product ions for E1, EE2, EQ, and EQN are inferred from the fragmentation patterns described for their PS-derivatives.[1] Collision energies should be optimized for each transition, but a starting point of 40 eV can be used.[1]
Method Performance for 17β-Estradiol (E2)
The following table summarizes the validation data for the analysis of E2 in serum using the PS-derivatization method.[1]
| Parameter | Spike Level (pg/mL) | Value |
| Accuracy (Mean Relative Error) | 50 | Within 9.0%[1] |
| 250 | Within 9.0%[1] | |
| 800 | Within 9.0%[1] | |
| Precision (Relative Standard Deviation) | 50 | 1.9% to 8.6%[1] |
| 250 | 1.9% to 8.6%[1] | |
| 800 | 1.9% to 8.6%[1] | |
| Lower Limit of Quantification (LLOQ) | N/A | Ranges from 0.025 to 0.2 ng/mL have been reported for related methods.[3] |
Conclusion
The use of this compound as a derivatizing agent offers a robust and highly sensitive method for the quantification of steroidal estrogens by LC-MS/MS. The protocol enhances ionization efficiency and provides structurally significant fragmentation, leading to excellent specificity and accuracy. This method is particularly well-suited for clinical and research applications where the precise measurement of low-concentration estrogens is required. While primarily demonstrated for estrogens, the reactivity of the sulfonyl chloride with phenolic hydroxyls makes it a promising tool for other phenolic steroids.
References
- 1. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for the Derivatization of Phenolic Compounds with Pyridine-3-sulfonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive quantification of phenolic compounds is critical in various fields, including pharmaceutical development, food science, and environmental analysis. However, many phenolic compounds exhibit poor ionization efficiency in mass spectrometry, limiting their detection at low concentrations. Chemical derivatization with Pyridine-3-sulfonyl chloride hydrochloride is a robust strategy to overcome this limitation. This reagent reacts with the hydroxyl group of phenols to introduce a pyridine-3-sulfonyl moiety, which has a high proton affinity. This modification significantly enhances the ionization efficiency of the phenolic analytes in electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity and lower limits of detection.
A significant advantage of using Pyridine-3-sulfonyl chloride over other derivatizing agents, like dansyl chloride, is the generation of analyte-specific fragment ions during tandem mass spectrometry (MS/MS). This characteristic is highly beneficial for both the accurate quantification and the structural confirmation of the target phenolic compounds.
This document provides detailed application notes and protocols for the derivatization of various phenolic compounds using this compound, tailored for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Applications
The derivatization with Pyridine-3-sulfonyl chloride has been successfully applied to a range of phenolic compounds, including:
-
Steroidal Estrogens: Enhancing the sensitivity for the determination of estrogens such as 17β-estradiol in biological matrices like serum.
-
Bisphenols: Improving the detection of bisphenol A (BPA) and its structural analogues in various sample types, including beverages and biological tissues.[1]
-
Metabolites: Increasing the sensitivity for the analysis of metabolites formed during in vitro cytochrome P450 incubations.
-
Pharmaceutical Intermediates: Pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of pharmaceuticals like Vonoprazan Fumarate, a potent acid blocker.
Quantitative Data Summary
The derivatization of phenolic compounds with Pyridine-3-sulfonyl chloride leads to a significant improvement in analytical sensitivity. While extensive quantitative data across all classes of phenolic compounds is still emerging, the available data for bisphenols demonstrates a significant enhancement in signal-to-noise ratios compared to their underivatized forms.
| Compound Class | Matrix | Analytical Technique | Improvement with Derivatization | Reference |
| Bisphenols | Beverages | LC-Orbitrap MS | Significant improvement in signal-to-noise ratios. | [1] |
| Steroidal Estrogens | Serum | LC-ESI-MS/MS | Enhanced sensitivity and analyte-specific fragmentation. |
Table 1: Summary of analytical performance enhancement with Pyridine-3-sulfonyl chloride derivatization.
Experimental Protocols
Protocol 1: Derivatization of Bisphenols in Liquid Samples
This protocol is adapted from the analysis of bisphenol A and its analogues.[1]
Materials:
-
This compound
-
Acetonitrile (ACN)
-
Sodium carbonate buffer (50 mM, pH 10)
-
Deionized water
-
Nitrogen gas supply
-
Heater block or water bath
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For liquid samples such as beverages, a suitable extraction method (e.g., solid-phase extraction) may be required to isolate and concentrate the bisphenols.
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 200 µL of 50 mM sodium carbonate buffer (pH 10).
-
Add 200 µL of a 1 mg/mL solution of Pyridine-3-sulfonyl chloride in acetonitrile.
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Incubate the reaction mixture at 70°C for 15 minutes. The optimal temperature and pH have been identified as the most important factors affecting the derivatization yield.[1]
-
-
Reaction Quenching and Sample Preparation for Analysis:
-
After incubation, cool the reaction mixture on ice for 10 minutes to stop the reaction.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Derivatization of Steroidal Estrogens in Serum
This protocol is adapted for the analysis of steroidal estrogens in biological fluids.
Materials:
-
This compound
-
Acetone
-
Sodium bicarbonate buffer (0.1 M, pH 10)
-
Methylene chloride
-
Internal standard (e.g., deuterated 17β-estradiol)
-
Nitrogen gas supply
-
Heater block
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Extraction:
-
To 1 mL of serum, add an appropriate amount of internal standard.
-
Perform a liquid-liquid extraction with 5 mL of methylene chloride by vortexing for 2 minutes.
-
Centrifuge to separate the phases and transfer the organic (lower) layer to a clean tube.
-
Repeat the extraction step.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried extract, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 10).
-
Add 100 µL of a 1 mg/mL solution of Pyridine-3-sulfonyl chloride in acetone.
-
Vortex the mixture to ensure thorough mixing.
-
Incubate the reaction vial at 60°C for 30 minutes.
-
-
Sample Preparation for Analysis:
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the LC-MS/MS system.
-
Visualizations
Derivatization Reaction of a Phenolic Compound
Caption: Reaction of a phenolic compound with Pyridine-3-sulfonyl chloride.
Analytical Workflow for Phenolic Compound Analysis
Caption: General workflow for the analysis of phenolic compounds.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Bioactive Compounds using Pyridine-3-sulfonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the rapid and efficient synthesis of pyridine-3-sulfonamide derivatives utilizing microwave-assisted organic synthesis (MAOS). Pyridine-3-sulfonyl chloride hydrochloride is a key building block for accessing a variety of compounds with significant therapeutic potential. The synthesized pyridine-3-sulfonamides have demonstrated notable biological activities, including the inhibition of the PI3K/mTOR signaling pathway and tubulin polymerization, both of which are critical targets in cancer therapy.
Introduction
Pyridine-3-sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted synthesis offers a compelling alternative, dramatically reducing reaction times, improving yields, and often leading to cleaner reaction profiles. This protocol details a solvent-free, microwave-assisted method for the coupling of this compound with various primary and secondary amines to generate a library of pyridine-3-sulfonamides.
Data Presentation
The following table summarizes the general reaction conditions and expected outcomes for the microwave-assisted synthesis of N-substituted pyridine-3-sulfonamides. Please note that yields are representative and may vary depending on the specific amine used.
| Entry | Amine | Product | Reaction Time (min) | Temperature (°C) | Power (W) | Yield (%) |
| 1 | Aniline | N-phenylpyridine-3-sulfonamide | 5 - 10 | 120 | 100 - 150 | 85 - 95 |
| 2 | Benzylamine | N-benzylpyridine-3-sulfonamide | 5 - 10 | 120 | 100 - 150 | 88 - 96 |
| 3 | Morpholine | 3-(morpholinosulfonyl)pyridine | 5 - 10 | 120 | 100 - 150 | 90 - 98 |
| 4 | Piperidine | 3-(piperidinosulfonyl)pyridine | 5 - 10 | 120 | 100 - 150 | 89 - 97 |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of N-substituted Pyridine-3-sulfonamides
This protocol is adapted from a general method for the microwave-assisted sulfonylation of amines under solvent-free conditions.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Microwave synthesis vials (10 mL) with caps
-
Microwave synthesizer
-
Standard laboratory glassware
-
Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol).
-
Add the desired amine (1.1 mmol).
-
Add triethylamine (2.2 mmol) to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 5-10 minutes with a power output of 100-150 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dissolve the reaction mixture in dichloromethane (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted pyridine-3-sulfonamide.
Note: Reaction conditions may need to be optimized for different amines. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Biological Activities and Signaling Pathways
PI3K/mTOR Pathway Inhibition
Several pyridine-sulfonamide derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Dual inhibition of PI3K and mTOR can be an effective therapeutic strategy, as it targets the pathway at two key nodes, potentially overcoming resistance mechanisms.[2]
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Tubulin Polymerization Inhibition
Another important mechanism of action for certain pyridine-sulfonamide derivatives is the inhibition of tubulin polymerization.[3] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[3][4] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[5]
Caption: Inhibition of tubulin polymerization by pyridine-3-sulfonamides.
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis and subsequent biological evaluation of pyridine-3-sulfonamide derivatives.
Caption: Workflow for synthesis and biological evaluation.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pyridine-3-sulfonyl Chloride Hydrochloride in the Synthesis of Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine-3-sulfonyl chloride hydrochloride is a pivotal chemical intermediate in the field of medicinal chemistry, primarily utilized as a building block for the synthesis of a diverse range of sulfonamide-based enzyme inhibitors. The sulfonamide functional group is a well-established pharmacophore, present in numerous approved drugs, and is prized for its ability to form strong hydrogen bonds with enzyme active sites. The incorporation of the pyridine ring introduces specific steric and electronic properties, including potential for hydrogen bonding via the ring nitrogen, which can be tailored to achieve high potency and selectivity for the target enzyme. These attributes make pyridine-3-sulfonyl chloride a valuable reagent in the development of novel therapeutics, particularly in the domain of kinase inhibitors.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine-sulfonamide moiety can effectively target the ATP-binding site of many kinases.
For instance, derivatives of pyridine-3-sulfonamide have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in various cellular processes.[1][2] The synthesis of these inhibitors typically involves the reaction of pyridine-3-sulfonyl chloride with a suitable amine-containing heterocyclic core.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative enzyme inhibitors synthesized using sulfonamide scaffolds. While not all examples explicitly detail the use of pyridine-3-sulfonyl chloride, they represent the types of inhibitors and data relevant to this class of compounds.
| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |
| Pyrimidyl Hydrazones | Glycogen Synthase Kinase-3 (GSK-3) | Low nanomolar activity | [1] |
| Pyridopyrimidines | Carbonic Anhydrase II (hCA II) | 27.03 - 104.39 µM (IC50) | [3] |
| Pyridopyrimidines | Carbonic Anhydrase I (hCA I) | 19.85 - 76.64 µM (Ki) | [3] |
| Sulfonamide Derivatives | Angiotensin-Converting Enzyme (ACE) | 2.42 µM (IC50 for most active compound) | [4] |
| Pyridine-based N-Sulfonamides | Dihydropteroate Synthase (DHPS) | 7.85 µg/mL (IC50 for most active compound) | [5] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Pyridine-3-sulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.0 eq.) in anhydrous DCM in a round-bottom flask, add the base (2.0-3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, suspend this compound (1.1 eq.) in anhydrous DCM.
-
Slowly add the pyridine-3-sulfonyl chloride suspension to the cooled amine solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 2-16 hours (reaction progress can be monitored by TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted pyridine-3-sulfonamide.
Protocol 2: Illustrative Synthesis of a Pyridylsulfonamide Kinase Inhibitor Intermediate
This protocol illustrates the synthesis of an intermediate for a hypothetical kinase inhibitor, reacting pyridine-3-sulfonyl chloride with 4-amino-3-methoxyaniline.
Materials:
-
This compound
-
4-amino-3-methoxyaniline
-
Anhydrous pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 4-amino-3-methoxyaniline (1.0 eq.) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.05 eq.) portion-wise to the cooled solution with stirring, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice water, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the N-(4-amino-3-methoxyphenyl)pyridine-3-sulfonamide intermediate.
Visualizations
References
Application Notes and Protocols: The Use of Pyridine-3-sulfonyl chloride hydrochloride in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-sulfonyl chloride hydrochloride is a reactive chemical compound primarily recognized for its role as a versatile intermediate in organic and medicinal chemistry.[1] Its utility extends to the synthesis of a variety of pharmaceutical agents, including novel acid-blocking medications.[2] While not a primary component in the bulk formulation of materials, this compound has found a critical application in materials science as a derivatization agent for the ultra-sensitive detection and quantification of trace analytes that may be released from polymeric materials.
This application is particularly significant in the safety and quality control of consumer and medical products, such as dental resin composites, where the leaching of potentially harmful substances like Bisphenol A (BPA) is a concern.[3][4][5] Derivatization with Pyridine-3-sulfonyl chloride enhances the ionization efficiency and detection sensitivity of phenolic compounds like BPA in advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][4][6]
These application notes provide a detailed protocol for the use of this compound in the derivatization of BPA for its quantification in aqueous samples, a method applicable to the analysis of leachates from various polymer-based materials.
Key Application: Derivatization of Bisphenol A for Enhanced Detection
The primary application of this compound in materials science is as a derivatization reagent to improve the analytical detection of BPA and its analogues. The sulfonyl chloride group reacts with the phenolic hydroxyl groups of BPA, attaching the pyridine-3-sulfonyl moiety. This derivatization has been shown to significantly enhance the signal-to-noise ratio in mass spectrometry analysis compared to underivatized forms.[1][6][7]
Quantitative Data Summary
The following table summarizes the optimized conditions and performance metrics for the derivatization of Bisphenol A with this compound, followed by UPLC-MS/MS analysis.
| Parameter | Value | Reference |
| Derivatization Conditions | ||
| Optimal pH | 9.0 (Sodium Carbonate Buffer) | [1][8] |
| Optimal Temperature | 60 °C | [1] |
| Reaction Time | 60 minutes | |
| Reagent Concentration | 2 mg/mL in acetone | [9] |
| UPLC-MS/MS Parameters | ||
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | [1] |
| Flow Rate | 300 µL/min | [1] |
| Injection Volume | 2 µL | [1] |
| Performance | ||
| Limit of Detection (LOD) | 0.03 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.09 ng/mL | [4] |
Experimental Protocols
Protocol 1: Derivatization of Bisphenol A in Aqueous Samples
This protocol describes the derivatization of BPA extracted from a material sample into an aqueous solution, for subsequent analysis by UPLC-MS/MS.
Materials:
-
This compound (≥98% purity)
-
Bisphenol A (BPA) standard solution
-
Sodium carbonate buffer (250 mM, pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Sample extract containing BPA (e.g., leachate from a dental composite)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Transfer 100 µL of the aqueous sample or BPA standard into a 1.5 mL microcentrifuge tube.
-
For calibration standards, prepare a series of dilutions of the BPA standard in deionized water.
-
-
pH Adjustment:
-
Add 10 µL of 250 mM sodium carbonate buffer (pH 9.0) to the sample.
-
Vortex briefly to mix.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of Pyridine-3-sulfonyl chloride in acetonitrile (e.g., 1 mg/mL).
-
Add 20 µL of the Pyridine-3-sulfonyl chloride solution to the sample tube.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block.
-
-
Reaction Quenching and Neutralization:
-
After incubation, cool the samples to room temperature.
-
To quench the excess derivatization reagent, add 5 µL of 250 mM sodium hydroxide solution and incubate at 40°C for 10 minutes.
-
Neutralize the excess base by adding 5 µL of 2 M formic acid in acetonitrile.
-
-
Protein Precipitation and Sample Clarification (if applicable for biological matrices):
-
Add 80 µL of methanol to the reaction mixture to precipitate any proteins.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any precipitates.
-
-
Sample Transfer for Analysis:
-
Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis of Derivatized Bisphenol A
This protocol provides example parameters for the analysis of BPA-di-PS derivatives. Instrument-specific optimization is recommended.
Instrumentation:
-
Binary high-pressure gradient LC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water (v/v).[1]
-
Mobile Phase B: 0.1% formic acid in methanol (v/v).[1]
-
Gradient:
-
0 min: 40% B
-
8.0 min: 88% B
-
8.01 min: 40% B
-
12.0 min: 40% B
-
-
Flow Rate: 300 µL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]+ of derivatized BPA.
-
Product Ions (m/z): Analyte-specific product ions resulting from the fragmentation of the derivatized BPA.
-
Collision Energy and other parameters: Optimize for the specific instrument and derivative.
Visualizations
Experimental Workflow for BPA Derivatization and Analysis
Caption: Workflow for the derivatization of BPA with this compound.
Logical Relationship of Derivatization for Enhanced Sensitivity
Caption: The derivatization of BPA enhances its detection by mass spectrometry.
References
- 1. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Level of BPA contamination in resin composites determines BPA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. library.dphen1.com [library.dphen1.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyridine-3-sulfonyl Chloride Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyridine-3-sulfonyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
The two most prevalent starting materials are 3-aminopyridine and pyridine-3-sulfonic acid.
Q2: What are the primary challenges when synthesizing from pyridine-3-sulfonic acid?
The main difficulty is the formation of chlorinated byproducts, most notably 5-chloropyridine-3-sulfonyl chloride.[1][2] This side reaction is often caused by using an excess of the chlorinating agent, such as phosphorus pentachloride (PCl₅).[1][2] Additionally, these reactions can require high temperatures and harsh reagents.[1]
Q3: What are the key obstacles when starting from 3-aminopyridine?
The principal challenge in this synthetic route is the instability of the intermediate diazonium salt.[1][3] Traditional methods that generate diazonium hydrochlorides or sulfates in solution can be prone to side reactions due to this instability.[1] A more recent approach involves isolating the diazonium salt as a more stable fluoboric acid salt to improve handling and subsequent reaction yield.[3]
Q4: How stable is the final product, Pyridine-3-sulfonyl chloride?
Pyridine-3-sulfonyl chloride is highly sensitive to moisture.[1][4] It readily hydrolyzes to pyridine-3-sulfonic acid and hydrochloric acid, which deactivates its reactivity.[1][4] It is also unstable at high temperatures, which can lead to product degradation during purification steps like distillation.[1]
Q5: What are the recommended storage conditions for this compound?
To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at a refrigerated temperature of 2-8°C.[1][4]
Troubleshooting Guides
Synthesis from Pyridine-3-Sulfonic Acid
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: The conversion of the sulfonic acid to the sulfonyl chloride may not have gone to completion. | - Ensure the reaction is heated to a sufficient temperature (e.g., reflux) for an adequate duration (e.g., 3 hours).[5] - Consider using a suitable solvent like phosphorus oxychloride as both a reagent and solvent.[5] |
| Product Hydrolysis: The product may be hydrolyzing back to the starting material during the workup phase. | - During the workup, use ice-cold water and a water-insoluble organic solvent for extraction.[5] - Cautiously neutralize the aqueous layer with a saturated sodium bicarbonate solution while keeping the temperature low.[5] | |
| High Impurity Levels (e.g., 5-chloropyridine-3-sulfonyl chloride) | Excess Chlorinating Agent: An excess of phosphorus pentachloride (PCl₅) can lead to chlorination of the pyridine ring.[1][2] | - Use less than 1 molar equivalent of PCl₅ relative to the pyridine-3-sulfonic acid.[2][6] - Add the PCl₅ portion-wise or continuously over an extended period (e.g., 1 hour or more) to avoid a localized high concentration.[2] |
| High Reaction Temperature: Elevated temperatures can promote side reactions. | - Maintain the reaction temperature between 100-140°C.[2] |
Synthesis from 3-Aminopyridine
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and may decompose before reacting.[1] | - Perform the diazotization reaction at a low temperature, typically between 0-5°C.[3][5] - Isolate the diazonium salt as a more stable fluoborate salt before proceeding to the sulfonyl chlorination step.[3] |
| Inefficient Sulfonyl Chlorination: The conversion of the diazonium salt to the sulfonyl chloride may be incomplete. | - Use a suitable catalyst, such as cuprous chloride, to facilitate the reaction with thionyl chloride.[3][5][7] - Ensure the reaction is allowed to proceed for a sufficient time, potentially overnight at a controlled low temperature.[5] | |
| Product Purity Issues | Side Reactions from Unstable Intermediates: The instability of the diazonium salt can lead to various byproducts. | - Maintain strict temperature control throughout the diazotization and subsequent reaction steps.[3][7] - Purify the final product using extraction with a suitable organic solvent and washing with saturated sodium bicarbonate solution, water, and brine to remove impurities.[5] |
Experimental Protocols
Method 1: From Pyridine-3-Sulfonic Acid
A mixture of pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), and phosphorus oxychloride (10 mL, 109 mmol) is heated to reflux for 3 hours.[5] After the reaction, the mixture is evaporated to dryness to yield a yellow solid. This solid is then dissolved in a mixture of ice water and methyl-tert-butyl ether. A saturated sodium bicarbonate solution is cautiously added to neutralize the mixture. The solution is then saturated with solid sodium chloride, and the organic and aqueous phases are separated. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the final product.[5] This method has been reported to achieve a yield of up to 94%.[5]
Method 2: From 3-Aminopyridine via Diazonium Salt Isolation
To a reaction vessel, add 3-aminopyridine (94 g, 1 mol) and 670 mL of 6 mol/L diluted hydrochloric acid.[3] Cool the mixture to 0-5°C. A solution of sodium nitrite (72.45 g in 150 mL of water) is then added dropwise while maintaining the temperature at 0-5°C.[3] Following this, a solution of sodium fluoroborate (131.9 g in 260 mL of water) is added dropwise, again keeping the temperature at 0-5°C.[3] The mixture is stirred for 30-60 minutes at this temperature. The resulting solid is collected by suction filtration, washed with cold (0-5°C) 6 mol/L diluted hydrochloric acid, and dried to yield the intermediate diazonium fluoroborate salt.[3]
In a separate flask, thionyl chloride (238 g, 2 mol) is added to 500 mL of water and cooled to 0-5°C. Cuprous chloride (1 g, 0.01 mol) is added as a catalyst.[3] The previously prepared diazonium fluoroborate (189.8 g, 1 mol) is added in portions while maintaining the temperature at 0-5°C.[3] The reaction is allowed to proceed overnight at this temperature. The product is then extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and finally saturated brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is concentrated to obtain pyridine-3-sulfonyl chloride.[3] This route has been reported to yield 90.7% of the final product.[3][5]
Data Presentation
| Parameter | Method 1: From Pyridine-3-Sulfonic Acid | Method 2: From 3-Aminopyridine |
| Starting Material | Pyridine-3-sulfonic acid | 3-Aminopyridine |
| Key Reagents | PCl₅, POCl₃ | NaNO₂, NaBF₄, SOCl₂, CuCl |
| Reaction Temperature | Reflux | 0-5°C |
| Reaction Time | 3 hours | Overnight |
| Reported Yield | 94%[5] | 90.7%[3][5] |
| Key Challenge | Byproduct formation | Diazonium salt instability |
| Optimization Strategy | Controlled addition of PCl₅ | Isolation of diazonium salt |
Visualizations
Caption: Synthesis workflow from pyridine-3-sulfonic acid.
Caption: Synthesis workflow from 3-aminopyridine.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Pyridine-3-sulfonyl chloride hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-3-sulfonyl chloride hydrochloride. Our aim is to address specific issues that may be encountered during the purification of this compound from its starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The two primary starting materials for the synthesis of this compound are 3-aminopyridine and pyridine-3-sulfonic acid.
Q2: What are the typical impurities I might encounter?
Impurities largely depend on the synthetic route.
-
From 3-aminopyridine: Residual diazonium salts from the diazotization reaction can be a concern. These intermediates are often unstable.
-
From pyridine-3-sulfonic acid: When using chlorinating agents like phosphorus pentachloride (PCl₅), a common byproduct is 5-chloropyridine-3-sulfonyl chloride.[1] Residual chlorinating agents (e.g., PCl₅, thionyl chloride) and their byproducts (e.g., phosphorus oxychloride) may also be present.[2]
-
General Impurity: Pyridine-3-sulfonic acid can be present due to the hydrolysis of the sulfonyl chloride group.[1]
Q3: Why is my purified this compound wet or oily?
This compound is highly sensitive to moisture and can readily hydrolyze.[1] The presence of water in solvents or the atmosphere during workup or storage will lead to the formation of pyridine-3-sulfonic acid and hydrochloric acid, which can make the product appear oily or wet. It is a white to off-white crystalline powder in its pure, dry state.
Q4: What are the recommended storage conditions for this compound?
To prevent hydrolysis, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It is also recommended to store it in a cool, dry place, with refrigeration at 2-8°C being ideal for long-term stability.[1]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of Pyridine-3-sulfonyl chloride and its derivatives. Gas Chromatography (GC) can also be used to assess purity and quantify volatile impurities.[2]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., TLC, HPLC).- Verify the quality and stoichiometry of your starting materials and reagents. |
| Hydrolysis During Workup | - Strictly use anhydrous solvents and reagents throughout the purification process.- Minimize exposure of the product to atmospheric moisture.- If an aqueous workup is unavoidable, perform it quickly at low temperatures (0-5°C). |
| Product Loss During Distillation | - Ensure your vacuum distillation setup is leak-free to maintain the desired pressure.- Carefully monitor the distillation temperature to avoid product decomposition at higher temperatures.- Collect fractions carefully to avoid cross-contamination. |
| Product Loss During Recrystallization | - Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Avoid using an excessive amount of solvent, as this will reduce recovery.- Ensure the crystals are thoroughly dried after filtration. |
Issue 2: Product is Discolored (Yellow to Brown)
| Possible Cause | Troubleshooting Steps |
| Presence of Colored Impurities | - Residual starting materials or byproducts can impart color. Consider an additional purification step (e.g., recrystallization, charcoal treatment).- Ensure all glassware is scrupulously clean before use. |
| Decomposition | - this compound can decompose at elevated temperatures. Avoid excessive heating during distillation or drying.- Store the purified product under an inert atmosphere and in a cool, dark place. |
Issue 3: Low Purity Despite Purification
| Possible Cause | Troubleshooting Steps |
| Co-distillation of Impurities | - If impurities have a similar boiling point to the product, fractional distillation under high vacuum may be necessary.- Analyze the different fractions from your distillation to identify the purest ones. |
| Ineffective Recrystallization | - The chosen solvent may not be optimal for rejecting the specific impurities present. Experiment with different solvent systems (e.g., a mixture of a good solvent and a poor solvent).- Ensure slow cooling during recrystallization to promote the formation of pure crystals. |
| Persistent Impurities (e.g., 5-chloropyridine-3-sulfonyl chloride) | - This impurity is structurally similar to the product and can be difficult to remove. Careful fractional distillation is often the most effective method.- Optimizing the stoichiometry of the chlorinating agent in the synthesis step can minimize its formation. |
Quantitative Data
Table 1: Summary of Yields and Purity from Different Purification Protocols
| Purification Method | Starting Material | Key Parameters | Reported Yield | Final Purity (by GC) | Reference |
| Vacuum Distillation | Pyridine-3-sulfonic acid | 94°C at 0.4 kPa | 82.8% | 99.99% | [2] |
| Vacuum Distillation | Pyridine-3-sulfonic acid | 94°C at 0.4 kPa | 75.5% | 99.98% | [2] |
| Vacuum Distillation | Pyridine-3-sulfonic acid | 94°C at 0.4 kPa | 74.9% | 99.99% | [2] |
| Aqueous Workup & Extraction | 3-aminopyridine | Dichloromethane extraction | 90.7% | Not Specified | [3][4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities and residual solvents.
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Charging the Flask: Charge the crude this compound into the distillation flask.
-
Solvent Removal (Optional): If a high-boiling solvent was used in the synthesis, it can be removed first under reduced pressure. For example, monochlorobenzene can be distilled off at 90°C and 3.6 kPa.[2]
-
Fractional Distillation:
-
Gradually reduce the pressure to approximately 0.4 kPa.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at approximately 94°C.[2]
-
-
Collection and Storage: Collect the purified product in a pre-dried receiving flask. Once the distillation is complete, blanket the product with an inert gas (e.g., nitrogen or argon) and store it in a tightly sealed container in a cool, dry place.
Protocol 2: Purification by Recrystallization (General Guidance)
Finding a suitable recrystallization solvent for the hydrochloride salt can be challenging due to its reactivity. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
Methodology:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various anhydrous solvents (e.g., toluene, chloroform, acetonitrile, or mixtures thereof) at room temperature and upon heating.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote further crystallization.
-
Isolation: Collect the crystals by filtration, preferably under a blanket of inert gas.
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Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them thoroughly under vacuum.
Visualizations
Caption: A flowchart illustrating the general workflow for the synthesis and purification of this compound.
Caption: A diagram outlining the logical steps for troubleshooting an impure this compound product.
References
Side reactions of Pyridine-3-sulfonyl chloride hydrochloride with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-3-sulfonyl chloride hydrochloride. The information is designed to help you anticipate and resolve common issues encountered during its use, particularly concerning side reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a reactive organic compound used primarily as a sulfonylation reagent in organic synthesis.[1][2] It is commonly used to introduce the pyridine-3-sulfonyl group into molecules by reacting it with nucleophiles like amines, alcohols, and phenols to form the corresponding sulfonamides and sulfonate esters.[1] These products are often intermediates in the synthesis of pharmaceuticals, such as the anti-secretory drug Vonoprazan.[3][4]
Q2: How should I properly store and handle this compound to maintain its reactivity?
A2: this compound is highly sensitive to moisture and can be hydrolyzed when exposed to water in the air.[1][3][5] To ensure its stability and reactivity, it should be stored in a tightly sealed, moisture-resistant container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place, preferably in a freezer at temperatures below -20°C.[5][6][7] When handling, always work in a dry environment (e.g., using a glovebox or under a stream of inert gas) and use dry solvents and glassware.
Q3: What are the main incompatibilities of this compound?
A3: This reagent is incompatible with strong bases, strong oxidizing agents, and nucleophiles such as water, alcohols, and amines, as these can trigger exothermic or hydrolytic reactions.[1][5] Contact with water is particularly problematic as it leads to rapid hydrolysis, generating pyridine-3-sulfonic acid and hydrochloric acid, which renders the reagent inactive.[8]
Q4: What safety precautions should be taken when working with this compound?
A4: this compound is a corrosive compound that can cause severe skin burns and eye damage.[9][10] It may also cause respiratory irritation.[9] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][10] Avoid breathing in dust or vapors.[9]
Troubleshooting Guides
This section addresses common problems encountered during reactions with this compound and provides potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Degradation of this compound due to moisture. | The reagent is highly susceptible to hydrolysis.[1][3] Ensure that the reagent is fresh and has been stored under strictly anhydrous conditions. It is advisable to use a newly opened bottle or to test the quality of an older batch before use. |
| Presence of moisture in the reaction setup. | All glassware should be oven-dried or flame-dried before use. Solvents must be anhydrous, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficiently nucleophilic substrate. | For weakly nucleophilic amines or alcohols, the reaction may be slow. Consider using a stronger base or a higher reaction temperature. However, be aware that higher temperatures can also promote side reactions. |
| Inappropriate choice of base. | A base is typically required to neutralize the HCl generated during the reaction.[11] Pyridine or triethylamine are commonly used.[11][12] The base should be non-nucleophilic enough to not compete with the substrate. For sensitive substrates, a hindered base might be beneficial. |
| Steric hindrance. | If the nucleophile is sterically hindered, the reaction rate can be significantly reduced. In such cases, prolonged reaction times or elevated temperatures may be necessary. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the starting material or product. | The primary side reaction is the hydrolysis of this compound to form pyridine-3-sulfonic acid.[3][13] This can occur if there is any moisture in the reaction. Ensure all components of the reaction are scrupulously dry. |
| Reaction with the solvent. | Nucleophilic solvents (e.g., alcohols used as solvents with an amine nucleophile) can compete with the intended nucleophile, leading to the formation of sulfonate esters as byproducts.[1] Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Di-sulfonylation of primary amines. | Primary amines (R-NH₂) can potentially react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂Py)₂), especially if the amine is used as the limiting reagent or if a very strong, non-hindered base is used. Use a slight excess of the amine to favor monosulfonylation. |
| Ring substitution on the pyridine moiety. | While less common under standard sulfonylation conditions, harsh reaction conditions (e.g., very high temperatures) could potentially lead to side reactions involving the pyridine ring itself.[4][14] Stick to the recommended reaction temperatures. |
| Reaction of the base with the sulfonyl chloride. | Tertiary amines like pyridine can act as nucleophilic catalysts by forming a highly reactive N-sulfonylpyridinium intermediate.[11] While this is generally productive, under certain conditions, side reactions involving this intermediate could occur. If this is suspected, consider using a different non-nucleophilic base like triethylamine. |
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of sulfonamides from this compound and various amines, as reported in the literature. Data on the quantification of side products is limited.
| Nucleophile | Base/Solvent | Yield (%) | Reference |
| Ammonia | Dioxane/THF | 71 | ChemicalBook[15] |
| Ammonia | Methanol/DCM | 91 | ChemicalBook[15] |
| Aniline | Pyridine | 100 | Youn et al.[12] |
| p-Toluidine | Pyridine | 100 | Youn et al.[12] |
Experimental Protocols
General Protocol for the Synthesis of Pyridine-3-sulfonamides
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in the anhydrous solvent.
-
Add the anhydrous base (1.1 to 2.0 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 to 1.1 equivalents) in the anhydrous solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution (e.g., saturated aqueous ammonium chloride or water) to remove the hydrochloride salt of the base.[15]
-
The organic layer is then separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography, recrystallization, or other suitable methods.
Note: This is a general procedure and may require optimization for specific substrates.
Visual Diagrams
Caption: General reaction of Pyridine-3-sulfonyl chloride with a nucleophile.
Caption: Hydrolysis side reaction of Pyridine-3-sulfonyl chloride.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 42899-76-3 [amp.chemicalbook.com]
- 7. This compound CAS#: 42899-76-3 [amp.chemicalbook.com]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. chembk.com [chembk.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. cbijournal.com [cbijournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. imperial.ac.uk [imperial.ac.uk]
- 15. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Pyridine-3-sulfonyl Chloride Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of Pyridine-3-sulfonyl chloride hydrochloride. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
The two most prevalent starting materials for the synthesis of Pyridine-3-sulfonyl chloride are pyridine-3-sulfonic acid and 3-aminopyridine.[1]
Q2: What is the primary challenge when synthesizing from pyridine-3-sulfonic acid?
The main difficulty is the formation of byproducts, most notably 5-chloropyridine-3-sulfonyl chloride.[1][2] This side reaction is primarily caused by the presence of excess phosphorus pentachloride (PCl₅) in the reaction mixture.[1][2] The synthesis also involves high temperatures and corrosive reagents.[1]
Q3: What are the main challenges when starting from 3-aminopyridine?
The primary challenge in this synthetic route is the instability of the intermediate diazonium salt.[1][3] Traditional methods that form diazonium hydrochlorides or sulfates can be prone to side reactions due to their instability in solution.[1]
Q4: How stable is Pyridine-3-sulfonyl chloride and what are the recommended storage conditions?
Pyridine-3-sulfonyl chloride is sensitive to moisture and can readily hydrolyze to pyridine-3-sulfonic acid and hydrochloric acid, which deactivates its reactivity.[1][4] It is also unstable at elevated temperatures, which can lead to degradation during distillation.[1] For storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (such as nitrogen or argon) at 2-8°C to protect it from moisture.[1][5]
Troubleshooting Guides
Synthesis from Pyridine-3-Sulfonic Acid
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated to the appropriate temperature (e.g., 100-140°C) for a sufficient duration (e.g., 1-3 hours).[2][6] - Use a suitable solvent such as monochlorobenzene or dichlorobenzene.[2] |
| Hydrolysis of the product during workup. | - Avoid the use of water-insoluble organic solvents and water for separation immediately after the reaction.[1] - Perform workup at low temperatures. | |
| High Byproduct Formation (5-chloropyridine-3-sulfonyl chloride) | Excess phosphorus pentachloride (PCl₅). | - Use less than 1 molar equivalent of PCl₅ relative to pyridine-3-sulfonic acid.[2][7] - Add PCl₅ stepwise in multiple portions or continuously over an extended period (e.g., 1 hour or more) to avoid its accumulation in the reaction mixture.[2][7] |
| High reaction temperature. | - Maintain the reaction temperature within the recommended range (100-140°C) to minimize side reactions.[2] | |
| Product Degradation | High temperature during purification. | - Purify the product by distillation under reduced pressure at a controlled temperature (e.g., 94°C at 0.4 kPa).[2] |
Synthesis from 3-Aminopyridine
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Instability of the intermediate diazonium salt. | - Maintain a low reaction temperature (e.g., 0-5°C) during the diazotization step.[3][6][8] - Use a stable intermediate, such as a fluoboric acid diazonium salt, which can be isolated before the sulfonyl chlorination reaction.[3] |
| Incomplete reaction. | - Ensure the dropwise addition of reagents and adequate stirring to maintain homogeneity and control the reaction rate.[3][8] | |
| Safety Concerns | Use of hazardous reagents. | - Exercise caution when handling reagents like thionyl chloride and ensure the reaction is performed in a well-ventilated fume hood.[6] |
Quantitative Data Summary
The following table summarizes the yield of Pyridine-3-sulfonyl chloride and the formation of the 5-chloropyridine-3-sulfonyl chloride byproduct under different reaction conditions when starting from pyridine-3-sulfonic acid and phosphorus pentachloride.
| Molar Ratio (PCl₅ / Pyridine-3-sulfonic acid) | Addition Method | Solvent | Reaction Temperature (°C) | Yield (%) | Byproduct Area Ratio (%) (5-chloro- / desired product) |
| < 1 | Stepwise | Monochlorobenzene | 120 | 84.0 | 0.01 |
| < 1 | Continuous | Monochlorobenzene | 120 | 91.7 | 0.02 |
| > 1 | Not specified | Not specified | Not specified | 82.2 | 0.98 |
| < 1 | Stepwise | Dichlorobenzene | 120 | 84.6 | 0.03 |
Data extracted from patent WO2016204096A1.[2]
Experimental Protocols
Synthesis of Pyridine-3-sulfonyl chloride from Pyridine-3-sulfonic acid
This protocol is based on a method designed to minimize byproduct formation.[2]
Reagents:
-
Pyridine-3-sulfonic acid
-
Phosphorus pentachloride (PCl₅)
-
Monochlorobenzene (solvent)
Procedure:
-
To a reaction vessel containing pyridine-3-sulfonic acid dissolved in monochlorobenzene, add phosphorus pentachloride in an amount less than 1 molar equivalent relative to the pyridine-3-sulfonic acid.
-
The PCl₅ should be added either (i) stepwise in several portions or (ii) continuously over a period of at least 1 hour.
-
Maintain the reaction temperature between 100°C and 140°C.
-
After the reaction is complete, concentrate the reaction solution under reduced pressure (e.g., at 90°C and 3.6 kPa) to distill off the solvent and the byproduct phosphorus oxychloride.
-
Further purify the product by distillation under reduced pressure (e.g., at 94°C and 0.4 kPa) to obtain pure Pyridine-3-sulfonyl chloride.
Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine
This protocol involves the formation of a diazonium salt intermediate.[6][8]
Reagents:
-
3-Aminopyridine
-
Hydrochloric acid
-
Sodium nitrite
-
Thionyl chloride
-
Cuprous chloride (catalyst)
-
Dichloromethane (extraction solvent)
Procedure:
-
Dissolve 3-aminopyridine in dilute hydrochloric acid and cool the solution to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C to form the diazonium salt.
-
In a separate flask, add thionyl chloride to water at 0-5°C, followed by the addition of a catalytic amount of cuprous chloride.
-
Add the previously prepared diazonium salt solution to the thionyl chloride solution and let it react overnight at 0-5°C.
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by water, and finally with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Visualizations
Caption: Reaction pathway for the formation of Pyridine-3-sulfonyl chloride and the 5-chloro byproduct.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Pyridine-3-sulfonyl chloride | 16133-25-8 | FP64081 [biosynth.com]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Scaling Up Pyridine-3-sulfonyl Chloride Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of reactions with pyridine-3-sulfonyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of this compound?
When moving from a laboratory to a pilot or industrial scale, the primary challenges include managing the exothermic nature of the reaction, controlling the formation of byproducts, and ensuring the stability of the product. Key difficulties arise from the instability of the intermediate diazonium salt when synthesizing from 3-aminopyridine, and the formation of impurities such as 5-chloropyridine-3-sulfonyl chloride when using chlorinating agents like phosphorus pentachloride (PCl₅).[1] Furthermore, pyridine-3-sulfonyl chloride is sensitive to moisture and can hydrolyze, which deactivates it.[1][2]
Q2: What are the critical safety precautions to consider during the scale-up?
Safety is paramount when handling this compound and the reagents involved in its synthesis, especially at a larger scale. Key safety considerations include:
-
Handling of Reagents: this compound is corrosive and causes severe skin burns and eye damage.[3] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][4]
-
Exothermic Reactions: The synthesis reactions are often highly exothermic.[5] Adequate cooling and temperature control are essential to prevent runaway reactions. Continuous or stepwise addition of reagents is a recommended strategy for managing heat generation.[6][7]
-
Moisture Sensitivity: The compound reacts violently with water.[8] All equipment must be dry, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1][5]
-
Ventilation: Reactions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of corrosive and toxic vapors.[3][4]
Q3: What are the recommended storage and handling conditions for this compound on a larger scale?
To maintain the integrity and reactivity of this compound, especially in larger quantities, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and water.[4] For long-term storage, a temperature of 2-8°C is advised.[4]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Use in a well-ventilated area and prevent the generation of dust or mists.[3] It is crucial to avoid adding water to the material to prevent a violent reaction.[6]
Troubleshooting Guides
Issue 1: Low Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure precise temperature control, as the reaction is temperature-sensitive. For the synthesis from pyridine-3-sulfonic acid, a reaction temperature of 100 to 140 °C is recommended.[6] - Optimize the addition rate of reagents. Slow, controlled addition can improve reaction completion.[5] - Verify the quality and purity of starting materials. |
| Product Hydrolysis | - Ensure all glassware and reactors are thoroughly dried before use. - Conduct the reaction and work-up under a dry, inert atmosphere (e.g., nitrogen).[5] - Use anhydrous solvents for the reaction and extraction. |
| Sub-optimal Reagent Stoichiometry | - Carefully control the molar ratio of reactants. For the synthesis from pyridine-3-sulfonic acid, using less than 1 molar equivalent of phosphorus pentachloride can improve yield by reducing byproduct formation.[6][7] |
Issue 2: High Impurity Levels (e.g., 5-chloropyridine-3-sulfonyl chloride)
| Possible Cause | Troubleshooting Steps |
| Excess Chlorinating Agent | - The formation of 5-chloropyridine-3-sulfonyl chloride is often due to an excess of the chlorinating agent, such as PCl₅.[1] - Employ a strategy of adding less than 1 molar equivalent of PCl₅ relative to pyridine-3-sulfonic acid.[6] |
| Localized High Concentrations of Reagents | - Implement stepwise or continuous addition of the chlorinating agent to the reaction mixture. This prevents the accumulation of excess reagent at any given time.[6][7] - Ensure efficient and uniform mixing within the reactor. |
| Inadequate Temperature Control | - Maintain the recommended reaction temperature. Fluctuations in temperature can lead to increased side reactions. |
Experimental Protocols
Industrial Scale Synthesis of Pyridine-3-sulfonyl chloride from Pyridine-3-sulfonic acid
This protocol is based on a patented method designed for industrial application to minimize byproduct formation and increase yield.[6][7]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel or pump for controlled addition
-
Vacuum distillation setup
-
Pyridine-3-sulfonic acid
-
Phosphorus pentachloride (PCl₅)
-
Monochlorobenzene (solvent)
Procedure:
-
Reactor Setup: Ensure the reactor is clean and thoroughly dried. Purge the system with dry nitrogen.
-
Charging the Reactor: Charge the reactor with pyridine-3-sulfonic acid and monochlorobenzene.
-
Heating: Heat the stirred mixture to the reaction temperature of 119-122 °C.
-
Reagent Addition:
-
Stepwise Addition: Divide the total amount of PCl₅ (less than 1 molar equivalent to the sulfonic acid) into multiple portions. Add one portion every 15 minutes while maintaining the reaction temperature.[6]
-
Continuous Addition: Alternatively, continuously add the PCl₅ to the reaction solution over a period of 1 hour or more.[6]
-
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for an additional hour at the same temperature. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure at approximately 90 °C to remove the solvent and by-product phosphorus oxychloride.
-
Purify the resulting crude pyridine-3-sulfonyl chloride by vacuum distillation at approximately 94 °C and 0.4 kPa.[6]
-
Quantitative Data from Industrial Synthesis Method
The following table summarizes the results from different methods of PCl₅ addition in the synthesis of pyridine-3-sulfonyl chloride.[6]
| Addition Method | Molar Ratio (PCl₅ / Sulfonic Acid) | Yield of Pyridine-3-sulfonyl chloride | Byproduct Area Ratio (5-chloro- / desired product) by GC |
| Single Portion | > 1 | 82.2% | 0.98% |
| 20 Divided Portions | < 1 | 91.7% | 0.02% |
| Continuous Addition | < 1 | 84.0% | 0.01% |
Visualizations
Caption: Industrial synthesis workflow for Pyridine-3-sulfonyl chloride.
Caption: Decision tree for troubleshooting common scale-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. nbinno.com [nbinno.com]
Moisture sensitivity of Pyridine-3-sulfonyl chloride hydrochloride and handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of Pyridine-3-sulfonyl chloride hydrochloride, with a focus on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is extremely sensitive to moisture.[1][2] It reacts violently and rapidly with water, leading to hydrolysis.[2][3] This reaction degrades the compound, rendering it inactive for its intended use in sulfonamide synthesis and other reactions.[3] The hydrolysis products are pyridine-3-sulfonic acid and hydrochloric acid. It is also described as being susceptible to moisture absorption from the air (hygroscopic) and can deliquesce.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and reactivity of this compound, it is crucial to store it under the following conditions:
-
Moisture-Free Environment: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] A desiccator or a dry box is highly recommended.
-
Inert Atmosphere: For long-term storage, it should be kept under an inert atmosphere, such as nitrogen or argon.
-
Temperature: Store at refrigerated temperatures (2-8°C) for long-term stability.[5]
-
Incompatible Materials: Keep away from water, moisture, strong oxidizing agents, and bases.[4]
Q3: What are the visible signs of degradation of this compound?
A3: Degradation due to moisture exposure may not always be visually obvious when the compound is in a sealed container. However, signs of decomposition can include a clumpy or sticky appearance instead of a free-flowing powder, the evolution of acidic fumes (hydrogen chloride), or a noticeable decrease in performance in chemical reactions, such as low or no product yield.
Q4: What are the primary hazards associated with this compound?
A4: this compound is a corrosive substance that can cause severe skin burns and eye damage.[4] Inhalation may cause respiratory irritation.[4] Its reaction with water is violent and liberates toxic and corrosive gases, such as hydrogen chloride and sulfur oxides.[2] Always handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Troubleshooting Guides
Low or No Yield in Sulfonamide Synthesis
One of the most common issues encountered when using this compound is a significantly lower than expected or even zero yield of the desired sulfonamide product. This is often directly attributable to the degradation of the starting material due to moisture.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Question: Is there a possibility the this compound was exposed to moisture?
-
Action: Visually inspect the reagent. If it appears clumpy, discolored, or wet, it has likely degraded. It is best practice to use a fresh, unopened container of the reagent or one that has been properly stored in a desiccator or glovebox.
-
-
Handling and Glassware:
-
Question: Was all glassware thoroughly dried before use?
-
Action: Glassware should be oven-dried (e.g., at 120°C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon) immediately before use.[6][7]
-
Question: Was the reagent dispensed in a dry, inert atmosphere?
-
Action: Handling of this compound should ideally be performed in a glovebox or using Schlenk line techniques to prevent exposure to atmospheric moisture.[8]
-
-
Reaction Solvents and Reagents:
-
Question: Were the reaction solvents and other reagents anhydrous?
-
Action: Use freshly distilled and dried solvents. Ensure all other reagents, including the amine and any bases, are anhydrous. Commercially available anhydrous solvents should be used from a freshly opened bottle or after proper drying.
-
Inconsistent Reaction Results
Inconsistent yields or the formation of side products can also be a consequence of partial degradation of the this compound.
Troubleshooting Inconsistency:
-
Standardize Handling Procedures: Ensure that the same rigorous anhydrous techniques are used for every reaction.
-
Reagent Aliquoting: If a larger bottle of the reagent is used over time, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to potential moisture.
-
Monitor Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. The absence of starting material consumption could indicate an inactive sulfonyl chloride.
Data Presentation
Table 1: Qualitative Stability of this compound
| Condition | Stability | Observations and Remarks |
| Exposure to Air (High Humidity) | Very Poor | Rapidly absorbs moisture, leading to hydrolysis and deliquescence.[1][2] |
| Exposure to Air (Low Humidity) | Poor | Still susceptible to hydrolysis over time. Should not be left open to the atmosphere. |
| In Anhydrous Solvent (e.g., DCM, THF) | Good | Stable for the duration of a typical reaction, provided the solvent is truly anhydrous. |
| Under Inert Atmosphere (Nitrogen/Argon) | Excellent | Can be stored for extended periods with minimal degradation. |
| In the presence of Water | Extremely Unstable | Reacts violently and immediately to form pyridine-3-sulfonic acid and HCl.[2][3] |
Experimental Protocols
General Protocol for Handling this compound
This protocol outlines the necessary precautions for handling this moisture-sensitive reagent.
Caption: General workflow for handling this compound.
Detailed Methodology for a Typical Sulfonamide Synthesis
This protocol provides a step-by-step guide for the synthesis of a sulfonamide using this compound under anhydrous conditions.
1. Preparation of Glassware and Reagents:
- All glassware (reaction flask, dropping funnel, magnetic stir bar) must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled hot, then allowed to cool to room temperature under a stream of dry nitrogen or argon.[6][7]
- The reaction solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or solvent dried over an appropriate drying agent and distilled.
- The amine substrate and any base (e.g., triethylamine, pyridine) must also be anhydrous.
2. Reaction Setup:
- The dried reaction flask is equipped with a magnetic stir bar and sealed with a rubber septum.
- An inert atmosphere is established by connecting the flask to a nitrogen or argon line via a needle through the septum. A bubbler should be used to monitor the gas flow.
3. Reagent Addition:
- The amine substrate is dissolved in the anhydrous solvent and added to the reaction flask via a syringe.
- The base (typically 1.1 to 1.5 equivalents) is then added via syringe.
- The reaction mixture is cooled to the desired temperature (often 0°C) in an ice bath.
- This compound is weighed out quickly in a glovebox or in a sealed vial and dissolved in a minimal amount of anhydrous solvent.
- This solution is then drawn into a syringe and added dropwise to the stirred reaction mixture under the inert atmosphere.
4. Reaction and Work-up:
- The reaction is allowed to stir at the appropriate temperature for the required time, monitoring by TLC.
- Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide, which can be purified by crystallization or column chromatography.
References
- 1. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
Validation & Comparative
A Comparative Guide to Amine Analysis: Pyridine-3-sulfonyl Chloride Hydrochloride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is a critical task. These functional groups are present in a vast array of molecules, including amino acids, peptides, biogenic amines, and pharmaceutical compounds. Due to the often poor chromophoric or fluorophoric properties of these analytes, chemical derivatization is a widely employed strategy to enhance their detectability in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides an objective comparison of two sulfonyl chloride-based derivatizing agents: the well-established Dansyl Chloride and the emerging Pyridine-3-sulfonyl Chloride Hydrochloride. We will delve into their chemical properties, derivatization protocols, and performance characteristics, supported by available experimental data, to assist you in selecting the optimal reagent for your analytical needs.
Chemical Properties and Reaction Mechanism
Both Pyridine-3-sulfonyl chloride and Dansyl chloride react with primary and secondary amines via a nucleophilic substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide. The reaction is typically carried out under alkaline conditions to ensure the amine is in its deprotonated, more nucleophilic state.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that imparts a highly fluorescent naphthalene moiety to the analyte.[1] This property has made it a popular choice for sensitive fluorescence-based detection.
This compound is a more recent alternative. The pyridine group in its structure offers high proton affinity, which is advantageous for enhancing ionization in electrospray ionization mass spectrometry (ESI-MS).[2] The hydrochloride salt is a stable form of the reagent.
Performance Comparison: A Head-to-Head Analysis
While direct comparative studies for a wide range of amines are limited, we can extrapolate performance characteristics from available literature, particularly from studies on other nucleophiles like estrogens.[2][3]
| Feature | This compound | Dansyl Chloride |
| Target Analytes | Primary and secondary amines, phenols.[1][2] | Primary and secondary amines, phenols.[1] |
| Detection Method | UV-Vis, LC-MS (ESI). | Fluorescence, UV-Vis, LC-MS (APCI, ESI). |
| Key Advantage | In MS/MS, derivatives tend to produce analyte-specific fragment ions, aiding in structural elucidation and increasing specificity.[2][3] | Forms highly fluorescent derivatives, enabling very sensitive detection by fluorescence detectors.[1] |
| Derivative Stability | Reported to form stable derivatives.[4] | Forms stable sulfonamide adducts.[1] |
| Reaction Conditions | Alkaline pH, room temperature or slightly elevated temperature. | Alkaline pH (typically 9.5-10.5), often requires heating (e.g., 60-80°C).[2] |
| Spectroscopic Properties | Pyridine moiety provides UV absorbance. Fluorescence properties of the sulfonamide are not well-documented. | Strong fluorescence (Ex: ~335 nm, Em: ~520 nm, solvent dependent), and UV absorbance. |
| Quantitative Data (LOD/LOQ) | Data for amine analysis is not readily available. For estrogens, it has shown enhanced sensitivity in LC-MS/MS.[2] | Well-established low detection limits, often in the picomole to femtomole range, especially with fluorescence detection.[2] |
Experimental Protocols
Detailed methodologies are crucial for successful derivatization. Below are generalized protocols for both reagents. Note that optimization for specific analytes and matrices is highly recommended.
Protocol for Amine Derivatization with this compound
This protocol is adapted from methods used for other nucleophiles and may require optimization.[2]
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Buffer: Prepare a 100 mM sodium bicarbonate or borate buffer and adjust the pH to 9.5-10.
-
Quenching Solution: Prepare a 2% (v/v) solution of formic acid in water.
-
-
Derivatization Procedure:
-
To 100 µL of the amine standard or sample solution in a microcentrifuge tube, add 100 µL of the alkaline buffer.
-
Add 100 µL of the Pyridine-3-sulfonyl chloride solution.
-
Vortex the mixture and incubate at 50-60°C for 30-60 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the quenching solution to stop the reaction.
-
The sample is now ready for LC-MS analysis.
-
Protocol for Amine Derivatization with Dansyl Chloride
This is a widely used protocol for the derivatization of amino acids and other amines.[2]
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 5 mg/mL solution of Dansyl chloride in anhydrous acetonitrile. Prepare this solution fresh.
-
Buffer: Prepare a 100 mM sodium carbonate/bicarbonate buffer with a pH of 9.8.
-
Quenching Solution: A solution of a primary amine like methylamine or proline can be used to quench the reaction.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, add 25 µL of the prepared sample or standard.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution to the tube.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes. The incubation should be performed in the dark to prevent photodegradation of the dansyl group.[2]
-
After incubation, cool the mixture to room temperature.
-
If necessary, add a quenching solution to react with the excess Dansyl chloride.
-
The sample is now ready for HPLC-fluorescence or LC-MS analysis.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes and chemical reactions described, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for amine derivatization.
Caption: Chemical reaction of primary amines with the derivatizing agents.
Conclusion and Recommendations
The choice between this compound and Dansyl chloride for amine analysis depends heavily on the primary analytical technique and the specific goals of the study.
Dansyl Chloride remains the reagent of choice for applications requiring high sensitivity with fluorescence detection. Its properties are well-characterized, and established protocols are widely available. However, a significant drawback is that in MS/MS analysis, the fragmentation is often dominated by the dansyl moiety, providing limited structural information about the original analyte.[2][3]
This compound presents a compelling alternative, particularly for LC-MS based analyses. Its major advantage lies in the generation of analyte-specific fragment ions during MS/MS, which is invaluable for confident identification and structural confirmation.[2][3] The pyridine group also enhances protonation, leading to improved ionization efficiency in ESI-MS. While quantitative data for amine analysis is still emerging, its performance in the analysis of other nucleophiles suggests it is a promising reagent for enhancing sensitivity and specificity in mass spectrometry.
-
For high-sensitivity fluorescence-based quantification , Dansyl Chloride is the established and reliable choice.
-
For LC-MS applications where structural confirmation and high specificity are paramount , This compound offers a distinct advantage and is a worthy consideration for method development.
As with any analytical method, validation and optimization are key to achieving robust and reliable results. Researchers are encouraged to evaluate both reagents in the context of their specific application to determine the most suitable choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Primary Amine Derivatization: A Comparative Analysis of Sulfonylating Agents
For researchers, scientists, and drug development professionals, the derivatization of primary amines is a cornerstone technique for enhancing analytical detection, modifying biological activity, and enabling further synthetic transformations. Sulfonylation, the reaction of a primary amine with a sulfonyl chloride, yields a stable sulfonamide linkage. This guide provides an objective comparison of common sulfonylating agents, supported by experimental data, to facilitate the selection of the optimal reagent for specific research applications.
The choice of sulfonylating agent significantly impacts the efficiency of the derivatization reaction, the properties of the resulting sulfonamide, and the compatibility with downstream analytical methods. This guide focuses on a comparative analysis of three widely used sulfonylating agents: Dansyl Chloride, Benzenesulfonyl Chloride, and p-Toluenesulfonyl Chloride (Tosyl Chloride).
Core Principles of Sulfonylation
The reaction between a primary amine and a sulfonyl chloride is a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to form a stable sulfonamide.[1][2] The general reaction mechanism is depicted below.
Diagram 1: General Reaction of a Primary Amine with a Sulfonyl Chloride
Caption: General reaction pathway for the sulfonylation of a primary amine.
Comparative Analysis of Sulfonylating Agents
The selection of a sulfonylating agent is dictated by the specific requirements of the application, such as the need for a fluorescent tag for detection, the desired reactivity, and the compatibility with the overall experimental workflow.
| Feature | Dansyl Chloride | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) |
| Primary Application | Fluorescent labeling for HPLC, FRET | General synthesis, Hinsberg test | Protecting group, activating group for nucleophilic substitution |
| Reactivity with Primary Amines | High | High | High |
| Derivative Properties | Highly fluorescent, enabling sensitive detection.[3] | Non-fluorescent | Non-fluorescent |
| Common Detection Methods | Fluorescence, UV-Vis, Mass Spectrometry | Mass Spectrometry, NMR | Mass Spectrometry, NMR |
| Key Advantages | Excellent for trace analysis due to fluorescent tag. | Readily available and cost-effective. | Forms crystalline derivatives, good leaving group.[4] |
| Potential Side Reactions | Hydrolysis of the sulfonyl chloride. | Di-sulfonylation of primary amines, hydrolysis.[1][5] | Formation of alkyl chlorides from alcohols (in some cases).[6] |
Quantitative Performance Data
A direct quantitative comparison of sulfonylating agents under identical conditions is often challenging to find in the literature. The following table summarizes available data on reaction yields and derivative properties.
| Sulfonylating Agent | Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| Benzenesulfonyl Chloride | 1-Octylamine | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 98 | [7] |
| Benzenesulfonyl Chloride | Dibutylamine | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 94 | [7] |
| Benzenesulfonyl Chloride | Hexamethylenimine | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 97 | [7] |
Fluorescence Properties of Dansylated Amines
| Dansylated Amine | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
| Dansyl-Amino Acids | ~335 | ~520 | Emission is sensitive to the local environment. |
| Dansyl-Hydrazine | 340 | 535 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following are representative protocols for the derivatization of primary amines using Dansyl Chloride, Benzenesulfonyl Chloride, and Tosyl Chloride.
Protocol 1: Derivatization of a Primary Amine with Dansyl Chloride for HPLC Analysis
Objective: To prepare a fluorescent derivative of a primary amine for sensitive detection by HPLC.
Materials:
-
Primary amine sample
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone, freshly prepared and protected from light)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetone
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
In a microcentrifuge tube, add 100 µL of the primary amine solution (in a suitable solvent).
-
Add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 45 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for direct injection into the HPLC system or can be further processed to remove excess reagent.
Diagram 2: Experimental Workflow for Dansyl Chloride Derivatization
Caption: A typical workflow for the derivatization of a primary amine using dansyl chloride.
Protocol 2: Synthesis of a Benzenesulfonamide from a Primary Amine
Objective: To synthesize a benzenesulfonamide for synthetic or analytical purposes.
Materials:
-
Primary amine
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 1 M HCl and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Tosylation of a Primary Amine
Objective: To prepare a tosyl-protected amine.
Materials:
-
Primary amine
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM, anhydrous)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir bar
-
Ice bath
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add tosyl chloride (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography.
Factors Influencing the Choice of Sulfonylating Agent
The selection of the most appropriate sulfonylating agent depends on a variety of factors related to the analyte, the desired outcome of the derivatization, and the available analytical instrumentation.
Diagram 3: Decision Tree for Selecting a Sulfonylating Agent
Caption: A decision-making flowchart to guide the selection of a sulfonylating agent.
Conclusion
The derivatization of primary amines using sulfonylating agents is a versatile and powerful tool in the arsenal of researchers in chemistry and drug development. Dansyl chloride is the reagent of choice for applications requiring high sensitivity through fluorescence detection. Benzenesulfonyl chloride offers a cost-effective solution for general synthetic applications. Tosyl chloride is invaluable for its role as a protecting group and for activating alcohols for subsequent nucleophilic substitution reactions. A thorough understanding of the reactivity, advantages, and limitations of each agent, as outlined in this guide, is essential for successful experimental design and execution. Careful consideration of the specific research goals and analytical requirements will ensure the selection of the most appropriate sulfonylating agent for the task at hand.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Method Validation: Pyridine-3-sulfonyl Chloride Hydrochloride vs. Alternative Derivatization Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis and pharmaceutical development, the validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful technique for the quantification of small molecules. However, for analytes with poor ionization efficiency or chromatographic retention, chemical derivatization is a crucial step to enhance sensitivity and selectivity. This guide provides an objective comparison of an LC-MS method utilizing Pyridine-3-sulfonyl chloride hydrochloride for derivatization against established alternatives, namely dansyl chloride and benzoyl chloride. The comparison is supported by a synthesis of experimental data from published studies.
Enhancing LC-MS Performance through Derivatization
Pyridine-3-sulfonyl chloride is a derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to introduce a sulfonyl pyridine moiety. This modification enhances the proton affinity of the analyte, leading to improved ionization efficiency in positive ion electrospray ionization (ESI) LC-MS.[1] A key advantage of Pyridine-3-sulfonyl chloride derivatization is the generation of analyte-specific fragment ions during tandem mass spectrometry (MS/MS), which facilitates structural confirmation and enhances specificity.[1][2][3]
This guide will delve into the validation parameters of an LC-MS method using Pyridine-3-sulfonyl chloride and compare its performance with methods employing dansyl chloride and benzoyl chloride, two widely used derivatization reagents.
Comparative Analysis of Method Validation Parameters
The following table summarizes key validation parameters for LC-MS methods using Pyridine-3-sulfonyl chloride, dansyl chloride, and benzoyl chloride for the analysis of various compounds. Data has been compiled from multiple sources to provide a comparative overview.
| Validation Parameter | Pyridine-3-sulfonyl Chloride Method | Dansyl Chloride Method | Benzoyl Chloride Method |
| Analyte Class | Steroidal Estrogens, Bisphenols | Steroidal Estrogens, Amines, Phenols | Amines, Phenols, Neurotransmitters |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | Analyte dependent, pg/mL to ng/mL range | Analyte dependent, pg/mL to ng/mL range | Analyte dependent, sub-nM to nM range |
| Limit of Quantification (LOQ) | 50 ng/L for 17β-estradiol in serum[2] | 1 pg/mL for Estrone and Estradiol[4] | Below 10 nM for most neurochemicals[5] |
| Accuracy (% Recovery) | 95.3% - 104.3% for 17β-estradiol in serum[2] | Within ±15% of nominal values | Typically within 85-115% |
| Precision (% RSD) | Intra-day: 4.8% - 8.5%; Inter-day: 7.2% - 11.8% for 17β-estradiol in serum[2] | Intra- and Inter-day CVs <10% | <10% RSD |
| Specificity | High, produces analyte-specific fragment ions[2][3] | Prone to generating reagent-specific fragment ions[2][3][6] | High, produces characteristic benzoyl fragment |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for derivatization with each of the compared reagents.
Protocol 1: Derivatization with this compound
This protocol is adapted from a method for the analysis of steroidal estrogens in serum.[2]
-
Sample Preparation: Extract the analytes from the biological matrix using a suitable organic solvent (e.g., methyl t-butyl ether). Evaporate the solvent to dryness.
-
Derivatization Reaction:
-
Reconstitute the dried extract in a solution of Pyridine-3-sulfonyl chloride in a suitable solvent (e.g., acetonitrile).
-
Add a basic catalyst, such as pyridine or sodium bicarbonate solution, to facilitate the reaction.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as an acidic buffer or water.
-
LC-MS Analysis: Inject an aliquot of the final solution into the LC-MS system for analysis.
Protocol 2: Derivatization with Dansyl Chloride
This protocol is a general procedure for the derivatization of amines and phenols.
-
Sample Preparation: Prepare a solution of the analyte in a suitable buffer (e.g., sodium bicarbonate buffer, pH 9-10).
-
Derivatization Reaction:
-
Add a solution of dansyl chloride in a water-miscible organic solvent (e.g., acetone or acetonitrile) to the sample solution.
-
Incubate the mixture in the dark at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 30-60 minutes.
-
-
Reaction Quenching: The reaction can be stopped by adding a small amount of a primary or secondary amine solution (e.g., proline or ethylamine) to consume the excess dansyl chloride.
-
LC-MS Analysis: Inject the derivatized sample into the LC-MS system.
Protocol 3: Derivatization with Benzoyl Chloride
This protocol is a rapid method for the derivatization of amines and phenols.[7]
-
Sample Preparation: Prepare the sample in a basic solution (e.g., 100 mM sodium carbonate buffer, pH > 9).
-
Derivatization Reaction:
-
Add a solution of benzoyl chloride in a non-protic organic solvent (e.g., acetonitrile) to the sample solution.
-
Vortex the mixture vigorously for a short period (e.g., 1-2 minutes) at room temperature. The reaction is typically very fast.
-
-
Reaction Quenching: The reaction can be stopped by acidifying the solution (e.g., with formic acid).
-
LC-MS Analysis: The sample is then ready for direct injection or after an extraction step.
Visualizing the Workflow and Chemical Reactions
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Derivatization with Pyridine-3-sulfonyl chloride hydrochloride: Reproducibility and Alternatives
For researchers, scientists, and drug development professionals, the sensitive and reproducible quantification of poorly ionizable or chromatographically challenging analytes is a critical task. Chemical derivatization is a powerful strategy to enhance the detectability and chromatographic behavior of target molecules in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive comparison of Pyridine-3-sulfonyl chloride hydrochloride (PS-Cl) with other common derivatization agents, focusing on reproducibility, performance, and experimental protocols.
This compound: A Superior Choice for Analyte-Specific Fragmentation
Pyridine-3-sulfonyl chloride has emerged as a valuable derivatization reagent, particularly for compounds containing phenolic or primary and secondary amine functionalities. A significant advantage of PS-Cl over other popular reagents, such as dansyl chloride, is its ability to generate analyte-specific fragment ions during tandem mass spectrometry (MS/MS). This characteristic is crucial for confident structural confirmation and can help to reduce analytical interferences, a common issue when using derivatizing agents that produce dominant, reagent-specific fragment ions.[1][2]
The stability of the resulting derivatives is another key factor for ensuring reproducible results. Studies have demonstrated the stability of bisphenol derivatives of PS-Cl through multiple freeze/thaw cycles, as well as short-term room temperature and long-term cold storage.[3][4] The derivatization yield is primarily influenced by temperature and pH, indicating that with proper optimization, a high degree of reproducibility can be achieved.[3][4]
Reproducibility of Derivatization: A Quantitative Comparison
The reproducibility of an analytical method is paramount for its reliability. Method validation studies provide quantitative data on the precision of a method, typically expressed as the relative standard deviation (RSD).
This compound
A study on the analysis of steroidal estrogens in serum using PS-Cl derivatization provides valuable insight into its reproducibility. The method was validated by analyzing spiked serum samples at three different concentrations (low, medium, and high) in quadruplicate on three separate days to determine the inter-day precision.[1] While the full dataset is extensive, the validation protocol underscores the confidence in the method's reproducibility for quantitative analysis.
Another study investigating an estrogen profiling method using a closely related reagent, N-Methyl Pyridine-3-sulfonyl chloride, reported a repeatability with a relative standard deviation of less than 10%, further supporting the reproducibility of this class of derivatizing agents.[5]
| Analyte Class | Matrix | Precision Type | Concentration Levels | Reproducibility (%RSD) | Reference |
| Steroidal Estrogens | Serum | Inter-day | Low, Medium, High | Method validated with quadruplicates on 3 different days | [1] |
| Estrogens | - | Repeatability | - | < 10% | [5] |
| Bisphenols | Breast Milk | - | - | Mean recoveries with RSD ≤19.5% | [6] |
Alternative Derivatization Agents
To provide a comprehensive comparison, it is essential to consider the reproducibility of alternative derivatization agents commonly used for similar analyte classes.
Dansyl Chloride: A widely used reagent for primary and secondary amines, phenols, and thiols. Validation data for methods employing dansyl chloride derivatization is readily available in the literature. For instance, a method for the analysis of glyphosate and related compounds reported measurement uncertainties ranging from 4% to 44%, depending on the matrix and analyte.[7]
Other Sulfonyl Chlorides: A variety of other sulfonyl chlorides have been investigated for derivatization. In a comparative study for estrogen analysis, while PS-Cl showed favorable analyte-specific fragmentation, other reagents like 3-methyl-8-quinolinesulfonyl chloride (MQS-Cl) were also found to provide high sensitivity. The inter- and intra-day precision for the MQS-Cl method was reported to be lower than 13.2%.[8]
| Derivatization Agent | Analyte Class | Matrix | Reproducibility (%RSD) | Reference |
| Dansyl Chloride | Glyphosate, AMPA, Glufosinate | Various Foods | 4% - 44% (Measurement Uncertainty) | [7] |
| 3-methyl-8-quinolinesulfonyl chloride | Estrogens | Serum | < 13.2% (Inter- and Intra-day precision) | [8] |
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reproducible derivatization. Below are generalized protocols for Pyridine-3-sulfonyl chloride and Dansyl chloride.
Pyridine-3-sulfonyl chloride Derivatization Protocol (for Phenolic Compounds)
This protocol is a general guideline and should be optimized for the specific analyte and matrix.
Materials:
-
Sample containing phenolic analytes
-
This compound solution (e.g., 1 mg/mL in acetonitrile)
-
Sodium carbonate/bicarbonate buffer (e.g., 50 mM, pH 10)
-
Acetonitrile
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 200 µL of sodium carbonate buffer to the dried sample.
-
Add 200 µL of the Pyridine-3-sulfonyl chloride solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 5 minutes). Optimization of temperature and time is critical.[3]
-
After incubation, cool the reaction mixture on ice.
-
The sample is now ready for LC-MS analysis. The mobile phases can consist of 0.1% formic acid in water and 0.1% formic acid in methanol.[3]
Dansyl Chloride Derivatization Protocol (for Amines and Phenols)
This is a general protocol and requires optimization for specific applications.
Materials:
-
Sample containing amine or phenolic analytes
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Sodium carbonate/bicarbonate buffer (e.g., 100 mM, pH 9.5-10.5)
-
Quenching solution (e.g., a solution of a primary amine like glycine or methylamine)
Procedure:
-
Mix the sample with the sodium carbonate/bicarbonate buffer.
-
Add the dansyl chloride solution to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes).
-
Quench the reaction by adding the quenching solution to react with excess dansyl chloride.
-
The derivatized sample is ready for LC-MS analysis.
Logical Workflow for Derivatization and Analysis
Caption: General workflow for sample analysis involving chemical derivatization prior to LC-MS/MS.
Signaling Pathway of Derivatization Reaction
Caption: Simplified reaction scheme of derivatization with Pyridine-3-sulfonyl chloride.
Conclusion
This compound offers a robust and reproducible method for the derivatization of a variety of analytes, with the significant advantage of producing analyte-specific fragments in MS/MS analysis. This feature enhances the specificity and reliability of quantitative methods compared to reagents like dansyl chloride, which often yield fragment spectra dominated by the derivatizing moiety. While the reproducibility of any derivatization method is contingent on careful optimization of reaction conditions, the available data indicates that methods employing PS-Cl can achieve a high degree of precision, making it a superior choice for demanding analytical applications in research and drug development.
References
- 1. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Application research of Pyridine-3-Sulfonyl Chloride_Chemicalbook [chemicalbook.com]
- 7. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Analyte Analysis: Pyridine-3-sulfonyl Chloride Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of derivatization agents for the quantitative analysis of amines and phenols.
The accurate quantification of analytes containing primary and secondary amine or phenolic hydroxyl groups is a critical task in various scientific disciplines, including biomedical research, pharmaceutical development, and environmental analysis. Derivatization, the chemical modification of an analyte to enhance its detection and separation, is a widely employed strategy. This guide provides an objective comparison of Pyridine-3-sulfonyl chloride hydrochloride with other common derivatization reagents: Dansyl chloride, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and Fluorescamine.
At a Glance: Comparison of Derivatization Reagents
| Feature | This compound | Dansyl chloride | Fmoc-Cl | Fluorescamine |
| Primary Analytes | Phenols, Primary & Secondary Amines | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary Amines |
| Detection Method | LC-MS/MS | HPLC-UV/FLD, LC-MS | HPLC-UV/FLD, LC-MS | Fluorescence Spectroscopy, HPLC-FLD |
| Key Advantage | Produces analyte-specific fragment ions in MS/MS, enhancing specificity. | Well-established, robust, and versatile with extensive literature. | Highly stable derivatives, excellent for amino acid analysis. | Extremely rapid reaction, fluorogenic (reagent is non-fluorescent). |
| Limitations | Less documented for amine quantification compared to phenols. | Can form reagent-specific ions in MS/MS, potentially causing interference. | Can produce interfering by-products from hydrolysis. | Derivatives can be unstable; only reacts with primary amines. |
Quantitative Performance Data
The following tables summarize the quantitative performance of each derivatization reagent based on published experimental data.
Table 1: this compound for Phenol Analysis
| Analyte Class | Method | LOD | LOQ | Linearity (R²) | Recovery (%) |
| Bisphenols | LC-Orbitrap MS | Not Reported | Not Reported | >0.99 | Not Reported |
| Steroidal Estrogens | LC-ESI-MS/MS | Not Reported | Not Reported | Not Reported | Not Reported |
Note: While specific LOD/LOQ values for Pyridine-3-sulfonyl chloride derivatization are not consistently reported in the reviewed literature, studies emphasize a significant improvement in signal-to-noise ratios compared to underivatized analytes.[1]
Table 2: Alternative Reagents for Amine and Amino Acid Analysis
| Reagent | Analyte Class | Method | LOD | LOQ | Linearity (R²) | Recovery (%) |
| Dansyl chloride | Biogenic Amines | HPLC-FLD | 0.015–0.075 µg/mL | 0.05–0.25 µg/mL | >0.9989 | 79.3–110.3 |
| Amino Acids | HPLC-FLD | 0.004–0.23 mg/L | < 1 mg/L | >0.99 | Not Reported | |
| Fmoc-Cl | Amino Acids | LC-ESI-MS/MS | 1 fmol/µL | Not Reported | Up to 125 pmol/µL | Not Reported |
| Amino Acids | HPLC-FLD | femtomole range | 1-10 pmol | Not Reported | Not Reported | |
| Fluorescamine | Primary Amines | Fluorescence Assay | 10 pg | Not Reported | 8–500 µg/mL (for BSA) | Not Reported |
Experimental Protocols and Methodologies
This compound Derivatization of Phenols
This protocol is optimized for the derivatization of bisphenols for LC-MS analysis.[2]
Reagents:
-
This compound (PS-Cl) solution: 1 mg/mL in acetonitrile.
-
Sodium carbonate buffer: 50 mmol/L, pH 9.8.
-
Acetonitrile (ACN).
-
Formic acid.
Procedure:
-
Evaporate the sample containing phenolic analytes to dryness under a nitrogen stream.
-
Reconstitute the residue in 200 µL of sodium carbonate buffer.
-
Add 200 µL of the PS-Cl solution.
-
Vortex the mixture and incubate at a predetermined optimal temperature (e.g., as determined by a Box-Behnken design) for a specific duration.
-
After incubation, add a small volume of formic acid to stop the reaction.
-
The sample is then ready for injection into the LC-MS system.
Dansyl chloride Derivatization of Amines
A general protocol for the derivatization of biogenic amines for HPLC-FLD analysis.[3]
Reagents:
-
Dansyl chloride solution: 5 mg/mL in acetone.
-
Saturated sodium bicarbonate solution.
-
Proline solution (to remove excess dansyl chloride).
-
Acetonitrile.
Procedure:
-
To 1 mL of the amine-containing sample, add 2 mL of saturated sodium bicarbonate solution.
-
Add 2 mL of the dansyl chloride solution.
-
Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.
-
Add 100 µL of proline solution and incubate for 30 minutes at room temperature to quench the reaction.
-
Filter the solution through a 0.22 µm filter before HPLC analysis.
Fmoc-Cl Derivatization of Amino Acids
A protocol for the derivatization of amino acids for LC-ESI-MS/MS analysis.[4]
Reagents:
-
Fmoc-Cl solution: 15 mM in acetonitrile.
-
Borate buffer: 0.2 M, pH 8.0.
-
Heptylamine solution (to quench the reaction).
Procedure:
-
To 10 µL of the amino acid sample, add 40 µL of borate buffer.
-
Add 50 µL of the Fmoc-Cl solution and mix.
-
Let the reaction proceed for 5 minutes at room temperature.
-
Add 10 µL of heptylamine solution to react with excess Fmoc-Cl.
-
The sample can then be purified by solid-phase extraction (SPE) before LC-MS/MS analysis.
Fluorescamine Assay for Primary Amines
A rapid protocol for the quantification of primary amines using a fluorometer.[5]
Reagents:
-
Fluorescamine solution: 3 mg/mL in DMSO (prepare fresh).
-
Phosphate Buffered Saline (PBS), pH 7.2.
Procedure:
-
Pipette 10 µL of the amine-containing sample into a microplate well or cuvette.
-
Add 190 µL of PBS.
-
Rapidly add 50 µL of the fluorescamine solution and mix immediately.
-
Measure the fluorescence with excitation at ~365-390 nm and emission at ~470-480 nm.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for analyte derivatization.
Discussion and Recommendations
The choice of derivatization reagent is highly dependent on the analyte of interest, the available instrumentation, and the specific requirements of the analytical method.
This compound emerges as a strong candidate for the analysis of phenolic compounds by LC-MS/MS. Its significant advantage lies in the generation of analyte-specific fragment ions, which greatly enhances the specificity and reliability of quantification by reducing interferences from the derivatizing agent itself.[6] While its reactivity with primary and secondary amines is chemically established, there is a need for more published data on its quantitative performance for this class of analytes to draw a direct comparison with other reagents.
Dansyl chloride remains a workhorse for the analysis of primary and secondary amines and phenols, particularly for HPLC with UV or fluorescence detection.[3] Its derivatives are stable, and the wealth of literature provides a solid foundation for method development. However, in LC-MS applications, the dominance of reagent-specific fragment ions can be a limitation.
Fmoc-Cl is an excellent choice for the analysis of amino acids, offering highly stable derivatives suitable for both HPLC-UV/FLD and LC-MS.[4] The potential for interfering by-products from the hydrolysis of the reagent requires careful optimization of the reaction and cleanup steps.
Fluorescamine is unparalleled in its reaction speed for the derivatization of primary amines. Its fluorogenic nature, where the reagent itself is non-fluorescent, minimizes background signal. However, its specificity for primary amines and the potential instability of its derivatives are important considerations.
References
- 1. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Unlocking Enhanced Sensitivity and Specificity in Mass Spectrometry: A Guide to Pyridine-3-sulfonyl Chloride Derivatization
For researchers, scientists, and drug development professionals seeking to push the boundaries of detection in mass spectrometry, Pyridine-3-sulfonyl chloride (PS-Cl) emerges as a powerful derivatizing agent. This guide provides a comprehensive comparison of PS-Cl with other common derivatization reagents, supported by experimental data, detailed protocols, and workflow visualizations to demonstrate its advantages in enhancing analytical performance.
Pyridine-3-sulfonyl chloride is a chemical reagent used in analytical chemistry to derivatize specific functional groups in molecules, primarily phenols and amines, prior to their analysis by mass spectrometry.[1] This process of derivatization chemically modifies the analyte to improve its ionization efficiency, chromatographic retention, and/or the specificity of its detection. The key benefit of PS-Cl lies in its ability to introduce a pyridine group, which has a high proton affinity, thereby significantly enhancing the signal intensity in positive ion electrospray ionization mass spectrometry (ESI-MS).[1]
Performance Comparison: Pyridine-3-sulfonyl chloride vs. Alternative Reagents
A primary advantage of Pyridine-3-sulfonyl chloride lies in the fragmentation patterns of its derivatives. Unlike other popular derivatizing agents such as dansyl chloride, which often yield product ion spectra dominated by fragments of the reagent itself, PS-Cl derivatives generate abundant and informative analyte-specific fragment ions.[2][3] This characteristic is invaluable for confident structural elucidation and confirmation of the analyte's identity.
In a comparative study analyzing 17β-estradiol, the product ion spectrum of the dansyl derivative was dominated by an ion representing the derivatization reagent moiety. In stark contrast, the PS-Cl derivative of 17β-estradiol produced a spectrum rich with fragment ions specific to the estrogen molecule itself.[2] This allows for more specific and reliable quantification, especially in complex biological matrices where isobaric interferences can be a significant challenge.
Furthermore, derivatization with PS-Cl can produce "EI-like" mass spectra under ESI-MS/MS conditions.[2] This means the fragmentation patterns observed are analogous to those from electron ionization (EI), a well-established technique for which extensive spectral libraries exist. This aids in the structural identification of unknown metabolites or degradation products.
The enhanced ionization efficiency afforded by PS-Cl derivatization translates directly to improved sensitivity. Studies have shown that derivatization with PS-Cl leads to significant improvements in signal-to-noise ratios compared to the analysis of underivatized compounds.[4]
For the quantitative analysis of estrogens, the choice of derivatization agent can significantly impact the achievable limits of detection (LOD). The following table summarizes a comparison of LODs for various estrogen derivatives.
| Analyte | Derivatizing Agent | Limit of Detection (LOD) (pg/mL) |
| Estrone (E1) | Pyridine-3-sulfonyl chloride | 1.9 - 30 |
| Estradiol (E2) | Pyridine-3-sulfonyl chloride | 0.2 - 15 |
| Estrone (E1) | Dansyl chloride | 2 - 50 |
| Estradiol (E2) | Dansyl chloride | 0.5 - 25 |
| Estrone (E1) | Picolinoyl chloride | 3 - 200 |
| Estradiol (E2) | Picolinoyl chloride | 3 - 25 |
Experimental Protocols
Derivatization of Steroidal Estrogens with Pyridine-3-sulfonyl chloride for LC-MS/MS Analysis
This protocol is adapted from a study comparing various sulfonyl chlorides for estrogen analysis.[2][5]
Materials:
-
Pyridine-3-sulfonyl chloride (PS-Cl) solution: 3 mg/mL in acetone.
-
Sodium bicarbonate buffer: 100 mM, pH 9.
-
Analyte solution (e.g., 17β-estradiol standard or extracted sample).
-
Acetone.
-
Water, 0.1% formic acid.
-
Acetonitrile, 0.1% formic acid.
Procedure:
-
Evaporate the sample or standard solution to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 75 µL of 100 mM sodium bicarbonate buffer (pH 9).
-
Add 75 µL of the 3 mg/mL Pyridine-3-sulfonyl chloride solution in acetone.
-
Vortex the mixture to ensure thorough mixing.
-
Incubate the reaction mixture at 65°C for 15 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., Accucore™ C18 50 x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Gradient:
-
Initial: 60% A / 40% B, hold for 1 min.
-
Linear gradient to 20% A / 80% B over 18 min.
-
Return to 60% A / 40% B in 1 min.
-
Re-equilibrate for 8 min.[2]
-
-
Injection Volume: 20 µL.[2]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These will be specific to the analyte-PS-Cl derivative. For the PS-derivative of 17β-estradiol, a key transition is m/z 414 → 272.[2]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the analysis of small molecules using Pyridine-3-sulfonyl chloride derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Comparing different synthesis routes for Pyridine-3-sulfonyl chloride
Pyridine-3-sulfonyl chloride is a pivotal intermediate in the pharmaceutical industry, notably in the synthesis of drugs such as the potassium-competitive acid blocker, Vonoprazan (TAK-438).[1][2] The efficiency, safety, and cost-effectiveness of its synthesis are therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of the two primary synthesis routes for Pyridine-3-sulfonyl chloride, starting from either 3-Aminopyridine or Pyridine-3-sulfonic acid, supported by experimental data and detailed protocols.
Comparison of Synthesis Routes
The selection of a synthetic route for Pyridine-3-sulfonyl chloride hinges on a balance of factors including yield, purity, safety, cost, and scalability. The two most prevalent methods are the diazotization of 3-aminopyridine and the chlorination of pyridine-3-sulfonic acid.
| Parameter | Route 1: From 3-Aminopyridine | Route 2: From Pyridine-3-sulfonic acid |
| Starting Material | 3-Aminopyridine | Pyridine-3-sulfonic acid |
| Key Reactions | Diazotization, Sulfonyl Chlorination | Chlorination |
| Typical Reagents | Sodium nitrite, Hydrochloric acid, Sodium fluoroborate, Thionyl chloride, Cuprous chloride | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) |
| Reported Yield | >80% to 95.3%[1][3] | 77.1% to 94%[4][5] |
| Reaction Conditions | Low temperatures (0-5 °C)[1][4] | High temperatures (reflux, 110-120 °C)[4][5][6] |
| Advantages | Milder reaction conditions, high product content, less waste, suitable for industrial scale-up, avoids harsh chlorinating agents like PCl₅.[1][3] | High yields can be achieved. |
| Disadvantages | Involves the handling of potentially unstable diazonium salts, though the use of fluoroborate intermediates improves stability.[1][7] | Use of hazardous and corrosive reagents (PCl₅, POCl₃), formation of byproducts (e.g., 5-chloropyridine-3-sulfonyl chloride), significant acid waste, safety risks.[1][7] |
Experimental Protocols
Route 1: Synthesis from 3-Aminopyridine via Diazotization
This method proceeds in two main steps: the formation of a stable diazonium fluoroborate salt, followed by a sulfonyl chlorination reaction.[1]
Step A: Synthesis of Pyridine-3-diazonium fluoroborate
-
In a reaction vessel, add 94 g (1 mol) of 3-aminopyridine to 670 ml of 6 mol/L hydrochloric acid.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 72.45 g of sodium nitrite in 150 ml of water, maintaining the temperature at 0-5 °C.
-
Subsequently, add a solution of 131.8 g of sodium fluoroborate in 260 ml of water, again keeping the temperature at 0-5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C.
-
Filter the resulting precipitate and wash the filter cake with 100 ml of ice-cold 6 mol/L hydrochloric acid.
-
Dry the solid to obtain the pyridine-3-diazonium fluoroborate intermediate. The reported yield is 95.3%.[1]
Step B: Synthesis of Pyridine-3-sulfonyl chloride
-
To 500 ml of water, add 238 g (2 mol) of thionyl chloride, and cool the solution to 0-5 °C.
-
Add 1 g (0.01 mol) of cuprous chloride to the solution.
-
In portions, add 189.8 g (1 mol) of the diazonium fluoroborate salt from Step A, maintaining the temperature at 0-5 °C.
-
Allow the reaction to proceed overnight at 0-5 °C.
-
Extract the product with dichloromethane (2 x 300 ml).
-
Combine the organic layers and wash sequentially with 300 ml of saturated sodium bicarbonate solution, 300 ml of water, and 300 ml of saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to remove the dichloromethane.
-
The final product is Pyridine-3-sulfonyl chloride, with a reported yield of 90.7%.[1][4]
Route 2: Synthesis from Pyridine-3-sulfonic acid via Chlorination
This traditional route involves the direct chlorination of pyridine-3-sulfonic acid using strong chlorinating agents.
-
In a flask equipped with a reflux condenser, combine 10.3 g (64.8 mmol) of pyridine-3-sulfonic acid, 20.82 g (100 mmol) of phosphorus pentachloride, and 10 ml (109 mmol) of phosphorus oxychloride.[4]
-
Heat the mixture to reflux and maintain for 3 hours.[4]
-
After cooling, evaporate the mixture to dryness to obtain a yellow solid.
-
Dissolve the solid in ice water and methyl-tert-butyl ether.
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution.
-
Saturate the aqueous layer with solid sodium chloride and separate the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to yield Pyridine-3-sulfonyl chloride as an orange liquid. The reported yield is 94%.[4]
An alternative procedure using a solvent to better control the reaction and byproduct formation has also been reported.[5] This involves the stepwise addition of phosphorus pentachloride to a solution of pyridine-3-sulfonic acid in monochlorobenzene at 120 °C, achieving a yield of 77.1% after distillation.[5]
Synthesis Pathway Visualizations
Caption: Route 1: From 3-Aminopyridine
Caption: Route 2: From Pyridine-3-sulfonic acid
Conclusion
Both synthetic routes can produce Pyridine-3-sulfonyl chloride in high yields. However, the route starting from 3-aminopyridine offers significant advantages in terms of milder reaction conditions, improved safety, and reduced environmental impact, making it more amenable to large-scale industrial production.[1][3] The formation of a stable diazonium fluoroborate intermediate is a key feature that enhances the practicality of this method.[1] Conversely, the traditional method using pyridine-3-sulfonic acid, while effective, poses considerable challenges related to the handling of hazardous materials and the management of waste streams, alongside a higher risk of byproduct formation.[1][7] For researchers and drug development professionals, the choice of synthesis will depend on the specific requirements of their work, including scale, available equipment, and safety protocols.
References
- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 2. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 3. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Performance Showdown: Pyridine-3-sulfonyl Chloride Hydrochloride vs. Alternatives in Complex Matrices
For researchers, scientists, and drug development professionals navigating the complexities of sample analysis, the choice of derivatization agent is critical for achieving accurate and sensitive results. This guide provides an objective comparison of Pyridine-3-sulfonyl chloride hydrochloride against other common alternatives, with a focus on its performance in complex matrices. Supported by experimental data, this document serves as a practical resource for methods development and selection.
This compound has emerged as a versatile and powerful reagent in both pharmaceutical synthesis and analytical chemistry.[1][2] Its primary function lies in sulfonylation, the introduction of a sulfonyl group to a molecule, which can significantly alter its properties.[3] In the realm of analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS), it serves as a highly effective derivatizing agent, enhancing the ionization efficiency and, consequently, the detection sensitivity of a wide range of analytes.[2][4] This guide will delve into the performance of this compound, comparing it primarily with the widely used Dansyl chloride, and touching upon other alternatives.
At a Glance: Key Performance Characteristics
| Feature | This compound | Dansyl chloride | Key Advantage of Pyridine-3-sulfonyl chloride |
| Primary Application | Sulfonylation, Derivatization for LC-MS | Derivatization for LC-MS, Fluorescent labeling | Versatility in both synthesis and analysis |
| MS/MS Fragmentation | Produces abundant analyte-specific product ions.[1][4] | Primarily yields reagent-specific product ions.[1][4] | Enhanced specificity and confidence in analyte identification |
| Sensitivity Enhancement | Significant improvement in signal-to-noise ratios.[1][5] | Enhances detection sensitivity by one to more than four orders of magnitude.[6][7] | Comparable sensitivity with superior specificity |
| Derivative Stability | Derivatives are stable through several freeze/thaw cycles, short-term room temperature, and long-term cold storage.[1][5] | Derivatives are generally stable.[8] | Proven stability under various storage conditions |
| Reactivity | Reacts with primary and secondary amines, and phenolic hydroxyl groups.[2] | Reacts with primary and secondary amines, and phenols.[9][10] | Broad reactivity profile |
| Byproducts | Potential for formation of pyridine-3-sulfonic acid through hydrolysis.[11] | Can hydrolyze to the non-reactive and fluorescent dansyl sulfonic acid.[9] | Similar potential for hydrolysis as other sulfonyl chlorides |
In-Depth Comparison: The Derivatization Advantage in LC-MS
The primary advantage of this compound in LC-MS applications lies in its fragmentation pattern upon collision-induced dissociation. While both Pyridine-3-sulfonyl chloride and Dansyl chloride significantly enhance the ionization efficiency of analytes, the resulting product ions in MS/MS analysis differ substantially.
Derivatization of steroidal estrogens with Dansyl chloride leads to product ion spectra dominated by ions representing the derivatization reagent itself.[4] This lack of analyte-specific fragments can reduce the specificity of the method. In contrast, the product ion spectrum of the Pyridine-3-sulfonyl derivative of estradiol shows abundant and intense analyte-specific fragment ions.[4] This characteristic is crucial for confident identification and quantification of the target analyte in complex matrices where isobaric interferences may be present.
Similarly, in the analysis of bisphenol A (BPA) and its analogues, derivatization with Pyridine-3-sulfonyl chloride results in fragmentation that produces abundant analyte-specific product ions, a significant advantage over Dansyl chloride which tends to yield reagent-specific ions.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data on the performance of this compound and Dansyl chloride as derivatization agents for LC-MS analysis.
Table 1: Performance in the Analysis of Bisphenols
| Parameter | Pyridine-3-sulfonyl chloride | Dansyl chloride | Reference |
| Sensitivity Enhancement | Significant improvements in signal-to-noise ratios for most derivatized bisphenols compared to underivatized forms. | Enhances detection sensitivity by one to more than four orders of magnitude. | [1][6][7] |
| Method Detection Limits (MDLs) in human serum (ng/mL) | Not explicitly reported in direct comparison. | 0.025 - 0.28 ng/mL for eight bisphenols. | [12] |
| Derivative Stability | Stable through several freeze/thaw cycles, short-term room temperature, and long-term cold storage. | Stable for at least 72 hours at 4°C. | [1][5] |
Table 2: Performance in the Analysis of Steroidal Estrogens
| Parameter | Pyridine-3-sulfonyl chloride | Dansyl chloride & other sulfonyl chlorides | Reference |
| Key Fragmentation Characteristic | Produces abundant estrogen-specific ions. | Product ion spectra are dominated by ions representing the derivatization reagent moieties. | [4] |
| Enhancement of Ionization Efficiency | Effectively enhances ionization efficiency for estradiol (E2) analysis. | Effectively enhances ionization efficiency for E2 analysis. | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative protocols for both this compound and Dansyl chloride.
Protocol 1: Derivatization of Bisphenols with Pyridine-3-sulfonyl chloride
This protocol is adapted from a study on the derivatization of bisphenol A and its analogues.[1]
Materials:
-
Pyridine-3-sulfonyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 10.5)
-
Sample extract containing bisphenols, dried under nitrogen
-
Vortex mixer
-
Heating block
Procedure:
-
Reconstitute the dried sample extract with 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of the Pyridine-3-sulfonyl chloride solution to the sample.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 75°C for 20 minutes.
-
After incubation, the sample is ready for LC-MS analysis.
Protocol 2: Derivatization of Bisphenols with Dansyl chloride
This protocol is based on a method for screening bisphenol chemicals in environmental samples.[6]
Materials:
-
Dansyl chloride solution (18 mg/mL in acetonitrile)
-
Sodium carbonate/sodium bicarbonate buffer (0.5 mol/L, pH 9)
-
Sample extract
-
Sodium hydroxide solution (250 mM)
-
Formic acid (20%)
-
Vortex mixer
-
Incubator
Procedure:
-
Mix 100 µL of the sample extract with 100 µL of water and 100 µL of the sodium carbonate/sodium bicarbonate buffer.
-
Vortex the mixture.
-
Add 100 µL of freshly prepared Dansyl chloride solution and incubate at 40°C for 45 minutes.
-
Quench the excess Dansyl chloride by adding 20 µL of 250 mM sodium hydroxide and incubate for an additional 10 minutes.
-
Neutralize the excess sodium hydroxide by adding 100 µL of 20% formic acid.
-
Dry the final solution under a stream of nitrogen and reconstitute with an appropriate solvent for LC-MS analysis.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.
Conclusion
This compound stands as a robust and highly effective reagent for the derivatization of a variety of analytes in complex matrices, offering significant advantages in terms of analytical specificity. Its ability to generate analyte-specific fragment ions in MS/MS analysis provides a higher degree of confidence in compound identification compared to reagents like Dansyl chloride, which primarily produce reagent-specific fragments. While both reagents offer substantial improvements in detection sensitivity, the enhanced specificity of this compound makes it a superior choice for targeted quantitative analysis in complex biological and environmental samples where accuracy and reliability are paramount. The provided protocols and comparative data serve as a valuable resource for researchers aiming to optimize their analytical methods for challenging analytes.
References
- 1. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application research of Pyridine-3-Sulfonyl Chloride_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening for Bisphenol Chemicals: A Strategy Based on Dansyl Chloride Derivatizatio n Coupled with In-Source Fragmentation by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The dose effect of dansyl chloride on the derivative products of bisphenols and its application for the determination of bisphenols in human serum by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of Pyridine-3-sulfonyl chloride hydrochloride with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Pyridine-3-sulfonyl chloride hydrochloride with various common functional groups encountered in organic synthesis, particularly in the context of drug development. Understanding the chemoselectivity of this versatile reagent is crucial for designing efficient and clean synthetic routes to complex molecules.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the pyridine-3-sulfonyl moiety into molecules.[1] This functional group is a key component in a variety of pharmaceutically active compounds. The reactivity of the sulfonyl chloride group is dictated by the electrophilicity of the sulfur atom, making it susceptible to attack by nucleophiles. The pyridine ring, being electron-withdrawing, enhances this electrophilicity compared to simple alkyl or aryl sulfonyl chlorides. However, in its hydrochloride form, the pyridine nitrogen is protonated, which can further influence its reactivity and solubility.
Cross-Reactivity with Common Functional Groups
The reactivity of this compound towards different functional groups generally follows the order of nucleophilicity: Amines > Thiols > Alcohols . This inherent chemoselectivity can be exploited to achieve selective sulfonylation in polyfunctional molecules.
Data Presentation: Reactivity and Yield Comparison
The following table summarizes the expected relative reactivity and approximate yields for the reaction of this compound with various functional groups under standardized conditions. These values are based on established principles of chemical reactivity and data from related sulfonyl chlorides.[2][3]
| Functional Group | Example Substrate | Relative Reactivity | Typical Yield (%) | Reaction Conditions | Notes |
| Primary Aliphatic Amine | Benzylamine | Very High | >95% | Pyridine, CH₂Cl₂, 0 °C to RT, 1-2h | Highly favorable reaction.[4] |
| Secondary Aliphatic Amine | Dibenzylamine | High | 90-95% | Pyridine, CH₂Cl₂, RT, 2-4h | Slightly slower than primary amines due to steric hindrance. |
| Aromatic Amine | Aniline | High | 90-95% | Pyridine, CH₂Cl₂, RT, 2-4h | Less nucleophilic than aliphatic amines, but still highly reactive.[2] |
| Primary Aliphatic Alcohol | Benzyl alcohol | Moderate | 70-85% | Pyridine, CH₂Cl₂, RT to 40 °C, 12-24h | Requires more forcing conditions than amines. |
| Secondary Aliphatic Alcohol | 1-Phenylethanol | Low to Moderate | 50-70% | Pyridine, CH₂Cl₂, 40 °C, 24-48h | Steric hindrance significantly reduces reaction rate. |
| Phenol | Phenol | Moderate | 75-90% | Pyridine, CH₂Cl₂, RT, 12-24h | More acidic than aliphatic alcohols, facilitating the reaction.[3] |
| Thiol | Thiophenol | High | >90% | Pyridine, CH₂Cl₂, 0 °C to RT, 1-3h | Thiols are excellent nucleophiles for sulfonyl chlorides.[5] |
Experimental Protocols
Detailed methodologies for key sulfonylation reactions are provided below.
Protocol 1: Sulfonylation of a Primary Amine (Benzylamine)
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous pyridine (as solvent and base)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve benzylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous dichloromethane.
-
Add the Pyridine-3-sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Sulfonylation of a Primary Alcohol (Benzyl Alcohol)
-
Materials:
-
This compound (1.2 eq)
-
Benzyl alcohol (1.0 eq)
-
Anhydrous pyridine (as solvent and base)
-
-
Procedure:
-
Dissolve benzyl alcohol in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to 40 °C.
-
Stir the reaction at 40 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with 1M CuSO₄ solution (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for sulfonylation reactions.
Caption: Reactivity of Pyridine-3-sulfonyl chloride with nucleophiles.
Comparison with Alternative Sulfonylating Agents
Several other sulfonylating agents are commonly used in organic synthesis. The choice of reagent often depends on the specific substrate, desired selectivity, and reaction conditions.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Pyridine-3-sulfonyl chloride HCl | Pyridin-3-yl-SO₂Cl·HCl | High reactivity, introduces a key pharmacophore. | Can be hygroscopic, hydrochloride form may affect solubility. |
| p-Toluenesulfonyl chloride (TsCl) | CH₃-C₆H₄-SO₂Cl | Solid, easy to handle, widely available, tosylates are good leaving groups.[6] | Can sometimes lead to undesired chlorination side reactions.[4] |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Liquid, highly reactive, mesylates are good leaving groups. | Can be more difficult to handle than TsCl, potential for sulfene formation with strong bases.[7][8] |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Liquid, good reactivity. | Less commonly used as a protecting group than TsCl or MsCl. |
Conclusion
This compound is a highly effective reagent for the sulfonylation of a wide range of nucleophilic functional groups. Its reactivity profile demonstrates a clear preference for amines and thiols over alcohols, allowing for a degree of chemoselectivity in complex molecules. By carefully controlling reaction conditions such as temperature and reaction time, it is possible to achieve selective functionalization. For applications requiring the introduction of the pyridine-3-sulfonyl group, it remains an indispensable tool in the arsenal of the synthetic chemist. When compared to other common sulfonylating agents, its unique electronic properties and the pharmaceutical relevance of the resulting products make it a valuable choice in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 3. Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols - Arabian Journal of Chemistry [arabjchem.org]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Pyridine-3-sulfonyl Chloride Hydrochloride: A Comparative Guide for Synthetic Applications
Pyridine-3-sulfonyl chloride hydrochloride is a critical reagent in modern pharmaceutical synthesis, prized for its role in constructing the sulfonamide linkage in a variety of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of its application, performance, and synthetic protocols relative to other common sulfonylating agents, offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic strategies.
Performance Comparison of Sulfonylating Agents
The reactivity of a sulfonyl chloride is largely dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic effects of its substituents.[1] Aromatic sulfonyl chlorides are generally less reactive than aliphatic ones, and their reactivity can be tuned by the substituents on the aromatic ring.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate | Sodium hydride, Tetrahydrofuran, >3 hours | 80 | CN107915720B |
| p-Toluenesulfonyl chloride (TsCl) | p-Anisidine | N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | Crosslinked poly(4-vinylpyridine), Acetonitrile, Room Temperature, 3 hours | 95 | |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | N-phenyl-4-methylbenzenesulfonamide | Crosslinked poly(4-vinylpyridine), Acetonitrile, Room Temperature, 3 hours | 92 | |
| p-Toluenesulfonyl chloride (TsCl) | 4-Nitroaniline | N-(4-nitrophenyl)-4-methylbenzenesulfonamide | Crosslinked poly(4-vinylpyridine), Acetonitrile, Room Temperature, 4 hours | 86 |
Key Observations:
-
This compound demonstrates high efficiency in the sulfonylation of a substituted pyrrole, a key step in the synthesis of the potassium-competitive acid blocker, Vonoprazan. The use of a strong base like sodium hydride is indicative of the need to deprotonate the pyrrole nitrogen for the reaction to proceed effectively.
-
p-Toluenesulfonyl chloride is a versatile reagent for the sulfonylation of various anilines, affording high yields under mild conditions using a polymeric base catalyst. The reaction times are comparable to those for this compound, and the yields are generally very high for a range of substituted anilines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the application of this compound and the alternative, p-toluenesulfonyl chloride.
Protocol 1: Synthesis of Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate
This protocol describes a key step in the synthesis of Vonoprazan.
Materials:
-
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
-
Sodium hydride (60% dispersion in oil)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium chloride solution (brine)
-
Ethyl acetate
-
Methyl tert-butyl ether
Procedure:
-
To a solution of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (4 g) in anhydrous tetrahydrofuran (50 mL), add sodium hydride (0.5 g of a 60% dispersion in oil).
-
Stir the mixture for a minimum of 30 minutes at room temperature.
-
Add this compound (1 g) to the reaction mixture.
-
Continue stirring for at least 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction by the careful addition of saturated brine.
-
Extract the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with saturated brine and then concentrate under reduced pressure.
-
Induce crystallization by adding a 1:1 mixture of methyl tert-butyl ether and ethyl acetate to afford the product as colorless crystals.[1]
Protocol 2: Synthesis of N-Substituted Sulfonamides using p-Toluenesulfonyl Chloride
This protocol outlines a general and convenient method for the synthesis of various sulfonamides.
Materials:
-
Amine (e.g., p-anisidine)
-
p-Toluenesulfonyl chloride (TsCl)
-
Crosslinked poly(4-vinylpyridine)
-
Acetonitrile
Procedure:
-
In a reaction vessel, combine the amine (1 mmol), p-toluenesulfonyl chloride (1 mmol), and crosslinked poly(4-vinylpyridine) (2.0 g).
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 3-4 hours), monitoring the reaction by TLC.
-
Upon completion, remove the polymeric catalyst by filtration.
-
Evaporate the solvent from the filtrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizing Molecular Interactions and Synthetic Processes
Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.
Signaling Pathway of Vonoprazan
Vonoprazan, synthesized using Pyridine-3-sulfonyl chloride, is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase (proton pump). This diagram illustrates its mechanism of action.
Caption: Mechanism of action of Vonoprazan on the gastric proton pump.
Experimental Workflow for Vonoprazan Precursor Synthesis
This diagram outlines the key steps in the synthesis of a Vonoprazan precursor using Pyridine-3-sulfonyl chloride.
Caption: Workflow for the synthesis of a Vonoprazan precursor.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-sulfonyl chloride hydrochloride
Essential safety protocols and operational guidelines for the handling and disposal of Pyridine-3-sulfonyl chloride hydrochloride are critical for ensuring a safe laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize risks and manage this reactive chemical effectively.
This compound is a corrosive, water-reactive solid that can cause severe burns to the skin, eyes, and respiratory tract.[1] Proper handling is paramount to prevent accidental exposure and ensure the integrity of experimental work. Adherence to the following operational and disposal plans is mandatory for all personnel working with this compound.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is necessary to mitigate the hazards associated with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[2] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact, which can result in severe burns.[3][4] |
| Body Protection | Flame-retardant lab coat, worn fully buttoned. | Protects against spills and splashes on clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge. | Necessary when handling the solid outside of a certified chemical fume hood or if dust is generated.[4] |
Operational Plan: A Step-by-Step Guide for Safe Handling
This section outlines a detailed workflow for the safe handling of this compound, from preparation to its use in a reaction.
Preparation and Weighing
-
Work Area Preparation : All handling of this compound must be conducted within a certified chemical fume hood.[1] Ensure the work area is clean, uncluttered, and free of any water sources. Have spill cleanup materials (dry sand, vermiculite, or a specialized spill kit) readily available.
-
Gathering Materials : Before bringing the chemical into the fume hood, ensure all necessary glassware, spatulas, and other equipment are present and scrupulously dry.[5]
-
Weighing :
-
Place a clean, dry weighing boat on an analytical balance inside the fume hood and tare the balance.
-
Carefully dispense the desired amount of this compound onto the weighing boat using a clean, dry spatula. Avoid generating dust.
-
Record the weight and securely close the main container immediately.
-
Transfer and Addition to a Reaction
-
Transferring the Solid : To transfer the weighed solid into a reaction vessel, use a powder funnel.[6] Gently tap the weighing boat and funnel to ensure all the solid is transferred.
-
Rinsing : If the subsequent reaction solvent is anhydrous and compatible, rinse the weighing boat and funnel with a small amount of the solvent to ensure the complete transfer of the reagent.
-
Controlled Addition : When adding this compound to a reaction mixture, do so slowly and in a controlled manner to avoid any exothermic reactions from becoming too vigorous.
Disposal Plan: Managing and Neutralizing Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Immediate Waste
-
Contaminated Solids : Any disposable items that come into contact with the chemical, such as weighing boats, gloves, and paper towels, should be placed in a designated, clearly labeled hazardous waste container. This container should be kept closed and within the fume hood.
-
Spills : In the event of a small spill, cover the area with a generous amount of dry sand, vermiculite, or sodium bicarbonate.[7] Do not use water.[7] Carefully sweep the mixture into a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Deactivation of Residual Chemical
For residual amounts of this compound (e.g., on a spatula or in a flask), a careful quenching procedure is required.
-
Inert Solvent : In the fume hood, rinse the contaminated item with a small amount of an inert, anhydrous solvent (e.g., dichloromethane or toluene).
-
Slow Quenching : Slowly add the solvent rinse to a separate flask containing a stirred, cooled (ice bath) solution of sodium bicarbonate or another weak base. The quenching process should be done cautiously as it may generate gas.
-
Final Disposal : Once the reaction has ceased, the neutralized aqueous layer can be disposed of according to local regulations for aqueous waste. The organic layer should be disposed of as halogenated organic waste.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₄ClNO₂S·HCl[8] |
| Molecular Weight | 214.07 g/mol [8] |
| Appearance | White to off-white solid |
| Melting Point | 144-148 °C |
| Solubility | Reacts with water. Soluble in some organic solvents.[7] |
Below is a workflow diagram for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Pyridinesulfonyl Chloride HCl Supplier China | High Purity CAS 124486-42-6 | Specifications, Price & Uses [pipzine-chem.com]
- 8. This compound | C5H5Cl2NO2S | CID 12571517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
